molecular formula C6H10ClN3O B2600691 (6-Methoxypyrazin-2-yl)methanamine hydrochloride CAS No. 2170894-68-3

(6-Methoxypyrazin-2-yl)methanamine hydrochloride

Cat. No.: B2600691
CAS No.: 2170894-68-3
M. Wt: 175.62
InChI Key: PSKVYSJQQZXPLN-UHFFFAOYSA-N
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Description

(6-Methoxypyrazin-2-yl)methanamine hydrochloride is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a pyrazine ring, a nitrogen-containing heterocycle known for its role in pharmaceuticals, substituted with a methoxy group and a methanamine functionality. This structure makes it a potential building block for the synthesis of more complex molecules or a candidate for screening against biological targets. Researchers may explore its application as a key intermediate in developing active compounds. As a hydrochloride salt, it typically offers improved stability and solubility for research purposes compared to the free base. This product is intended for laboratory research and is strictly labeled as For Research Use Only. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate precautions, referring to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

(6-methoxypyrazin-2-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.ClH/c1-10-6-4-8-3-5(2-7)9-6;/h3-4H,2,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSKVYSJQQZXPLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CN=C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2170894-68-3
Record name (6-methoxypyrazin-2-yl)methanamine hydrochloride
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Foundational & Exploratory

Physicochemical properties of 6-methoxypyrazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: Physicochemical Profiling and Functional Derivatization of 6-Methoxypyrazine Scaffolds: A Technical Guide for Advanced Applications

Executive Summary The 6-methoxypyrazine scaffold is a highly versatile heterocyclic building block characterized by unique electronic and lipophilic properties. The presence of the methoxy group at the 6-position of the pyrazine ring introduces a complex interplay of electron-donating resonance and electron-withdrawing inductive effects. This technical guide provides an in-depth analysis of the physicochemical properties of 6-methoxypyrazine derivatives, detailing their quantitative metrics, self-validating characterization protocols, and their critical roles in both pharmaceutical drug development and the synthesis of high-energy density materials (HEDMs).

The physicochemical behavior of 6-methoxypyrazine derivatives is fundamentally dictated by the nitrogen heteroatoms in the aromatic ring and the specific substitution pattern. The methoxy group significantly modulates the basicity (pKa) of the adjacent pyrazine nitrogens, altering the molecule's hydrogen-bond acceptor capacity. This electronic modulation directly impacts the lipophilicity (Log P) of the derivatives, a critical parameter for predicting transmembrane transport, absorption, and distribution in biological systems[1].

While in silico tools (e.g., CLogP) provide baseline estimates, they frequently fail to accurately model the complex solvation dynamics of the methoxy-pyrazine interaction. Therefore, empirical determination is strictly required for accurate profiling[2].

Quantitative Data Summary

The following table summarizes the foundational physicochemical properties of key 6-methoxypyrazine precursors utilized in advanced synthesis:

Compound NameCAS NumberMolecular Weight ( g/mol )Key Physicochemical Property / Application
2-Chloro-6-methoxypyrazine 33332-30-8144.56Solid state; Critical precursor for HEDMs (LLM-105)[3][4]
2-Amino-6-methoxypyrazine 6905-47-1125.13Computed XLogP3 = 0.7; Amphiphilic building block[5][6]
6-Methoxypyrazine-2-carboxylic acid 24005-61-6154.12Log P tunable via amidation; Antimicrobial intermediate[7]
6-Methoxypyrazine-2-sulfonyl chloride 2359212-33-0208.62Highly reactive electrophile for sulfonamidine synthesis[8]

Derivatization Pathways and Application Causality

The strategic selection of 6-methoxypyrazine derivatives is driven by their specific reactivity profiles.

  • Pharmaceutical Oncology & Antimicrobials: 6-methoxypyrazine-2-carboxylic acid hydrazides have demonstrated targeted antibacterial activity against anaerobic strains, with effective inhibitory concentrations ranging from ≤ 6.2 to 100 µg/mL[9]. Furthermore, 6-methoxypyrazine carbimidates are utilized to synthesize sulfonamidines, which exhibit potent antitumor activity against leukemia (e.g., HL-60) and melanoma (MDA-MB-435) cell lines[10].

  • Energetic Materials: 2-chloro-6-methoxypyrazine (CMP) is a preferred starting material for the synthesis of 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105), an advanced high-energy density material[4]. The methoxy group facilitates subsequent amination while maintaining ring stability during harsh oxidation steps.

G CMP 2-Chloro-6-methoxypyrazine (Core Precursor) Step1 Amination / Oxidation CMP->Step1 Energetic Pathway Step2 Carboxylation / Amidation CMP->Step2 Antimicrobial Pathway Step3 Carbimidate Generation CMP->Step3 Oncology Pathway Prod1 LLM-105 (High Energy Density Material) Step1->Prod1 Prod2 6-Methoxypyrazine-2-carboxamides (Antimicrobial Agents) Step2->Prod2 Prod3 Sulfonamidines (Antitumor Agents) Step3->Prod3

Derivatization pathways of 2-chloro-6-methoxypyrazine into energetic and pharmaceutical compounds.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. System suitability checks are embedded directly into the workflows.

Protocol A: Empirical Determination of Lipophilicity (Log P) via RP-HPLC

Causality: Because the logarithm of the octanol-water partition coefficient (Log P) is the most widely used parameter for defining lipophilicity[1], empirical measurement via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is required to bypass the limitations of predictive software. RP-HPLC provides empirical capacity factors (


) that linearly correlate with true partition coefficients.
  • Mobile Phase Preparation: Prepare an isocratic binary mixture of Methanol/Water (60:40 v/v). Buffer the aqueous phase to pH 7.4 using 10 mM phosphate buffer. Rationale: Buffering suppresses the ionization of the pyrazine nitrogen, ensuring the molecule is analyzed in its neutral state.

  • System Calibration (Self-Validation Step): Inject a homologous series of at least five reference standards (e.g., benzene, toluene, bromobenzene) with known Log P values.

  • Capacity Factor Calculation: Determine the capacity factor (

    
    ) for each standard using the equation 
    
    
    
    , where
    
    
    is the dead time (measured via uracil injection) and
    
    
    is the retention time.
  • Regression Analysis: Plot

    
     versus the known 
    
    
    
    of the standards. Validation Gate: Proceed to sample analysis only if the linear correlation coefficient (
    
    
    ) is
    
    
    .
  • Sample Analysis: Inject the 6-methoxypyrazine derivative. Record

    
    , calculate 
    
    
    
    , and extrapolate the empirical Log P from the validated calibration curve[1][2].
Protocol B: In Situ Generation of 6-Methoxypyrazine Carbimidates

Causality: Isolated carbimidates are susceptible to atmospheric hydrolysis. Generating them in situ using 1,8-diazabicycloundec-7-ene (DBU) as a base catalyst ensures immediate reactivity with sulfonamides, driving the reaction toward the stable sulfonamidine product without yield loss[10].

  • Activation: Dissolve 6-methoxypyrazine-2-carbonitrile in anhydrous methanol under an inert nitrogen atmosphere.

  • Catalysis: Add 0.1 equivalents of DBU. Stir at room temperature for 2 hours. Rationale: DBU efficiently catalyzes the addition of methanol to the nitrile carbon, generating the carbimidate intermediate in situ.

  • Coupling: Without isolating the intermediate, add 1.0 equivalent of the target sulfonamide (e.g., 2-chlorobenzenesulfonamide) directly to the reaction flask.

  • Condensation (Self-Validation Step): Reflux the mixture for 12-18 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Dichloromethane/Methanol (95:5) eluent. Validation Gate: The reaction is deemed complete only when the UV-active spot corresponding to the carbimidate intermediate is entirely consumed.

  • Purification: Concentrate the solvent under reduced pressure and purify the resulting sulfonamidine via flash column chromatography to yield the final biologically active compound[10].

References

1.9 - clockss.org 2. - sigmaaldrich.com 3.5 - nih.gov 4. 10 - nih.gov 5.1 - mdpi.com 6.7 - matrix-fine-chemicals.com 7. 2 - nih.gov 8.3 - fluorochem.co.uk 9.6 - capotchem.com 10.4 - semanticscholar.org 11.8 - chemscene.com

Sources

Literature Review and Technical Guide: Pyrazine-Based Methanamine Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary

Pyrazine-based methanamines, particularly pyrazin-2-ylmethanamine (2-(aminomethyl)pyrazine), have emerged as privileged building blocks in modern medicinal chemistry and materials science. Characterized by a highly electron-deficient, nitrogen-rich aromatic ring coupled with a versatile primary amine handle, these scaffolds offer a unique combination of physicochemical properties. As a Senior Application Scientist, I have observed that replacing traditional benzylamine or pyridylmethanamine motifs with pyrazine methanamines consistently yields improvements in metabolic stability, aqueous solubility, and target binding affinity—particularly in overcoming kinase inhibitor resistance.

This technical guide synthesizes current literature to provide a comprehensive overview of the structural rationale, medicinal chemistry applications, and field-proven synthetic protocols for utilizing pyrazine-based methanamine building blocks.

Structural Rationale & Physicochemical Profiling

The strategic incorporation of a pyrazine ring is rarely accidental; it is a deliberate choice driven by the need to modulate a molecule's physicochemical profile. The pyrazine nucleus contains two nitrogen atoms at the 1- and 4-positions, which act as strong electron-withdrawing groups via inductive and resonance effects.

Causality in Molecular Design
  • pKa Modulation: The electron-withdrawing nature of the pyrazine ring significantly lowers the basicity of the adjacent primary amine compared to a standard benzylamine. This reduced basicity often translates to improved membrane permeability and reduced hERG liability.

  • Hydrogen Bonding: The two endocyclic nitrogen atoms serve as excellent hydrogen-bond acceptors, enabling novel interactions within protein active sites (e.g., kinase hinge regions).

  • Metabolic Stability: Pyrazine rings are highly resistant to oxidative metabolism (e.g., by Cytochrome P450 enzymes) compared to electron-rich phenyl rings, prolonging the drug's half-life.

Table 1: Comparative Physicochemical Properties

Data summarized from standard cheminformatics databases and chemical suppliers[1].

PropertyBenzylamine (Reference)Pyridin-2-ylmethanaminePyrazin-2-ylmethanamine
Molecular Weight 107.15 g/mol 108.14 g/mol 109.13 g/mol
LogP (approx.) 1.090.30-0.50
Amine pKa (approx.) 9.38.78.2
H-Bond Acceptors 123
Metabolic Liability High (Aromatic oxidation)ModerateLow (Electron-deficient)

Impact in Medicinal Chemistry & Drug Discovery

Pyrazine methanamines are actively utilized to solve complex drug discovery challenges, ranging from overcoming acquired resistance in oncology to improving the pharmacokinetics of antiparasitic agents.

Overcoming EGFR C797S Resistance in NSCLC

A critical challenge in Non-Small Cell Lung Cancer (NSCLC) is the acquired C797S mutation in the Epidermal Growth Factor Receptor (EGFR), which renders covalent inhibitors like osimertinib ineffective by mutating the anchor cysteine to a serine. Recent structural biology efforts have demonstrated that the2[2]. This dual H-bond donor/acceptor capability is unique to the pyrazine-methanamine geometry.

EGFR_Interaction A EGFR C797S Mutant B Ser797 Residue A->B expresses D Dual H-Bond Network B->D interacts with C Aminomethylpyrazine Scaffold C->D engages via E Restored Kinase Inhibition D->E leads to

Figure 1: Mechanistic pathway of aminomethylpyrazine-mediated binding in EGFR C797S mutants.

Antitubercular and Antiparasitic Agents

In the development of bicyclic nitroimidazoles for neglected tropical diseases and tuberculosis, poor aqueous solubility is a frequent bottleneck. Researchers have successfully utilized pyrazine substitutions to mitigate this. Studies show that replacing lipophilic aryl substituents with3[3], allowing for better oral bioavailability in murine models of visceral leishmaniasis.

Kinase Inhibitors (BTK and JAK)

Pyrazin-2-ylmethanamine is frequently used as a nucleophilic handle to construct fused heterocyclic systems, such as imidazo[1,5-a]pyrazines, or as a side-chain in4[4] and 5[5]. The primary amine readily undergoes amide coupling or reductive amination, serving as a versatile linker.

Table 2: Summary of Therapeutic Applications
Target / IndicationRole of Pyrazine-MethanamineKey Benefit
EGFR (C797S) / NSCLC Hinge-binding motifRestores affinity via Ser797 H-bonding
M. tuberculosis / VL Core scaffold substitution>50-fold increase in aqueous solubility
BTK / Autoimmune Solubilizing linkerImproves metabolic stability & PK profile

Synthetic Methodologies & Validated Protocols

The most robust and scalable method for synthesizing pyrazin-2-ylmethanamine and its substituted derivatives is the6[6].

Causality in Experimental Design:
  • Catalyst Selection (Raney Nickel over Pd/C): While Palladium on Carbon (Pd/C) is a standard hydrogenation catalyst, it frequently leads to the over-reduction of the electron-deficient pyrazine ring to a piperazine. Raney Nickel is highly chemoselective for nitrile reduction, leaving the heteroaromatic ring intact.

  • Solvent Additive (Methanolic Ammonia): The reduction of a nitrile proceeds via a highly reactive imine intermediate. Without ammonia, the newly formed primary amine can attack this imine, resulting in a secondary amine dimer byproduct. Using 7N NH₃ in Methanol forces the equilibrium toward the primary amine by outcompeting the product for the imine intermediate.

SyntheticWorkflow Step1 1. Substrate Prep 2-Cyanopyrazine in MeOH/NH3 Step2 2. Catalyst Addition Raney Nickel (Chemoselective) Step1->Step2 Step3 3. Hydrogenation H2 (50 psi), 25°C, 4-6h Step2->Step3 Step4 4. Workup Celite Filtration & Concentration Step3->Step4 Step5 Step5 Step4->Step5

Figure 2: Step-by-step synthetic workflow for the catalytic reduction of 2-cyanopyrazine.

Step-by-Step Experimental Protocol: Synthesis of Pyrazin-2-ylmethanamine

Reagents Required:

  • 2-Cyanopyrazine (10.0 g, 95.1 mmol)

  • 7N Ammonia in Methanol (150 mL)

  • Raney Nickel (approx. 2.0 g, washed with methanol)

  • Hydrogen gas

Procedure:

  • Preparation: In a high-pressure hydrogenation vessel (e.g., Parr shaker), dissolve 2-cyanopyrazine (10.0 g) in 150 mL of 7N NH₃ in Methanol. Critical step: Ensure the solvent is pre-chilled to prevent the volatilization of ammonia.

  • Catalyst Loading: Carefully add the Raney Nickel catalyst (2.0 g) to the solution. Safety Note: Raney Nickel is highly pyrophoric. Never let the catalyst dry out; transfer it as a slurry.

  • Purging and Reaction: Seal the vessel and purge the atmosphere with Nitrogen (3x), followed by Hydrogen gas (3x). Pressurize the vessel to 50 psi with H₂.

  • Agitation: Agitate the mixture at room temperature (25°C). Monitor the hydrogen uptake. The reaction is typically complete within 4 to 6 hours when pressure stabilizes.

  • Workup: Vent the hydrogen gas safely and purge the vessel with Nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad thoroughly with additional methanol.

  • Isolation: Concentrate the filtrate under reduced pressure (rotary evaporation) at 40°C to remove the methanol and excess ammonia. The resulting crude oil is purified via vacuum distillation (bp ~87-88°C at 3 mmHg) or used directly if purity is >95% by NMR.

Conclusion

Pyrazine-based methanamines represent a sophisticated class of building blocks that allow medicinal chemists to fine-tune the electronic, steric, and pharmacokinetic properties of drug candidates. By understanding the underlying causality of their physicochemical traits—such as pKa suppression and enhanced H-bonding—and employing rigorous, chemoselective synthetic protocols, researchers can effectively leverage these scaffolds to tackle some of the most pressing challenges in modern drug discovery.

References

  • C797S Resistance: The Undruggable EGFR Mutation in Non-Small Cell Lung Cancer? (NIH). Demonstrates the structural biology of aminomethylpyrazine forming H-bonds with Ser797. 2

  • Antitubercular and Antiparasitic 2-Nitroimidazopyrazinones with Improved Potency and Solubility (ACS Publications). Details the use of pyrazine to improve aqueous solubility in drug scaffolds. 3

  • US11554118B2 - Bruton's tyrosine kinase inhibitors (Google Patents). Patent detailing the use of pyrazin-2-ylmethanamine in the synthesis of BTK inhibitors. 4

  • WO2011076419A1 - Imidazopyridine derivatives as JAK inhibitors (Google Patents). Describes the incorporation of pyrazine methanamine derivatives in immunology targets.5

  • 2alpha-Methoxyiminopyrazine Acetonitrile | CAS 79378-26-0 (Benchchem). Outlines the synthetic strategies for the reduction of 2-cyanopyrazine to aminomethylpyrazine. 6

  • 2-(Aminomethyl)pyrazine | 20010-99-5 (Sigma-Aldrich). Standard reference for the physicochemical properties and safety data of the building block. 1

Sources

The Role of Methoxy Groups in Pyrazine Ring Stability: Electronic Effects and Pharmacokinetic Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazine heterocycle is a privileged scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors, antimicrobial agents, and central nervous system therapeutics. However, its highly electron-deficient nature often introduces metabolic liabilities, including rapid oxidative degradation and susceptibility to nucleophilic attack. This technical guide explores the strategic incorporation of methoxy (-OCH₃) substituents to optimize pyrazine ring stability. By analyzing the causality of electronic push-pull effects, steric shielding, and empirical pharmacokinetic data, this whitepaper provides a comprehensive framework for drug development professionals aiming to enhance the metabolic half-life of pyrazine-based drug candidates.

Mechanistic Foundations: Electronic and Steric Causality

The unfunctionalized pyrazine ring is strongly


-electron deficient due to the presence of two highly electronegative nitrogen atoms that inductively and mesomerically withdraw electron density from the carbon atoms. This deficiency limits cross-coupling functionalization and creates vulnerabilities in biological systems 1. The introduction of a methoxy group fundamentally alters this electronic landscape through two competing mechanisms:
  • Resonance Donation (+M Effect): The lone electron pairs on the oxygen atom delocalize into the

    
    -system of the pyrazine ring. This replenishes electron density, raising the Highest Occupied Molecular Orbital (HOMO) energy level and modulating the HOMO-LUMO gap—a phenomenon similarly observed in the spin-state switching of transition metal complexes 2.
    
  • Inductive Withdrawal (-I Effect): The high electronegativity of the oxygen atom pulls electron density through the

    
    -bonds, which can stabilize adjacent anionic transition states during specific metabolic reactions.
    

Because the +M effect generally dominates in aromatic systems, the net result is an electron-enriched pyrazine ring. This enrichment deactivates the ring toward nucleophilic attack (e.g., by biological thiols like glutathione). Concurrently, the steric bulk of the methoxy group physically shields adjacent carbon atoms from Cytochrome P450 (CYP)-mediated hydroxylation.

G Subst Methoxy Substitution on Pyrazine Ring Inductive -I Effect (Inductive Withdrawal) Subst->Inductive Mesomeric +M Effect (Resonance Donation) Subst->Mesomeric Steric Steric Shielding of Adjacent Positions Subst->Steric HOMO Raised HOMO Level Altered HOMO-LUMO Gap Inductive->HOMO Mesomeric->HOMO Metab Increased Metabolic Stability (CYP450) HOMO->Metab Nucleo Resistance to Nucleophilic Attack HOMO->Nucleo Steric->Metab

Logical flow of electronic and steric effects induced by methoxy substitution.

Impact on Metabolic and Microsomal Stability

In the optimization of targeted therapeutics, the metabolic stability of the pyrazine ring dictates the compound's oral bioavailability and half-life. Unsubstituted or alkylamino-substituted pyrazines often suffer from rapid oxidative metabolism and high intrinsic clearance.

During the optimization of Checkpoint Kinase 1 (CHK1) inhibitors, researchers discovered that replacing a methylamino group with a methoxy group on the pyrazine core significantly enhanced Mouse Liver Microsome (MLM) stability 3. The methoxy group avoids the rapid N-dealkylation seen with alkylamines and alters the overall lipophilicity (LogP), reducing the compound's affinity for the highly oxidative CYP active sites. Furthermore, unlike ester groups which are prone to rapid plasma hydrolysis, the methoxy ether linkage remains robust against intracellular esterases 3.

Quantitative Data: Comparative Stability

The following table summarizes the pharmacokinetic impact of C-3 substitution on a standard pyrazine-2-carbonitrile scaffold.

Compound ScaffoldSubstituent at C-3MLM Stability (% remaining at 30 min)Apparent Permeability (

)
Primary Degradation Pathway
Pyrazine-2-carbonitrile-NHCH₃ (Methylamino)< 10%ModerateN-demethylation, Oxidation
Pyrazine-2-carbonitrile-OCH₃ (Methoxy)> 60% High O-demethylation (Slow)
Pyrazine-2-carbonitrile-H (Unsubstituted)~ 15%LowRing hydroxylation
Pyrazine-2-carbonitrile-COOCH₃ (Ester)< 5%HighRapid Esterase Hydrolysis

Experimental Methodology: Validating Microsomal Stability

To accurately quantify the stabilizing effect of a methoxy group, researchers must employ rigorous in vitro microsomal stability assays. As a self-validating system, this protocol isolates Phase I metabolism to determine intrinsic clearance (


) while utilizing control compounds to verify enzymatic viability.
Protocol: High-Throughput Microsomal Stability Assay for Methoxypyrazines

Step 1: Preparation of Reagents

  • Action: Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂. Dilute the methoxypyrazine test compound from a DMSO stock to a final assay concentration of 1 µM.

  • Causality: The physiological pH maintains enzyme conformation, while Mg²⁺ acts as a critical cofactor for CYP450 structural integrity. A 1 µM compound concentration ensures first-order kinetics (concentration <<

    
    ), preventing enzyme saturation.
    

Step 2: Pre-Incubation

  • Action: Mix 0.5 mg/mL Mouse Liver Microsome (MLM) protein with the test compound in the buffer. Include parallel control wells with Verapamil (high clearance standard) and Warfarin (low clearance standard). Incubate at 37°C for 5 minutes.

  • Causality: Thermal equilibration prevents temperature-shock artifacts and ensures enzymes are at their optimal catalytic temperature before the reaction is initiated. The controls self-validate the assay's predictive power.

Step 3: Reaction Initiation

  • Action: Add an NADPH regenerating system (NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the reaction.

  • Causality: Continuous generation of NADPH prevents cofactor depletion, ensuring linear assay conditions over the full 60-minute timeframe.

Step 4: Kinetic Sampling & Quenching

  • Action: Withdraw 50 µL aliquots at 0, 15, 30, and 60 minutes. Immediately dispense into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Causality: The organic solvent instantly denatures the CYP enzymes, freezing the metabolic profile at exact time points. The internal standard normalizes LC-MS/MS ionization variability.

Step 5: Centrifugation & LC-MS/MS Analysis

  • Action: Centrifuge at 4000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the % remaining relative to the

    
     peak area.
    

G Prep 1. Preparation Test cmpd + Microsomes Incubate 2. Pre-Incubation 5 min at 37°C Prep->Incubate Initiate 3. Initiation Add NADPH System Incubate->Initiate Sample 4. Sampling Aliquots at intervals Initiate->Sample Quench 5. Quenching Add Cold Acetonitrile Sample->Quench Analyze 6. LC-MS/MS Determine Clearance Quench->Analyze

Step-by-step experimental workflow for evaluating methoxypyrazine microsomal stability.

Environmental and Photochemical Degradation

Beyond human pharmacokinetics, the stability of methoxypyrazines is heavily studied in agricultural and food chemistry. Compounds like 3-isobutyl-2-methoxypyrazine (IBMP) are critical flavor components in viticulture 4. While methoxypyrazines are highly stable against thermal degradation post-veraison, they are susceptible to specific photodegradation pathways under UV/visible light exposure. Light exposure, combined with enzymatic activity, triggers O-demethylation followed by tautomerization to a pyrazinone and subsequent ring cleavage 5. Understanding this pathway is critical for drug formulations, dictating the need for UV-protective packaging for methoxypyrazine-based APIs.

G Parent Methoxypyrazine (Stable Parent) Demethyl O-Demethylation (CYP450 / Light) Parent->Demethyl CYP / UV Hydroxyl Hydroxypyrazine (Tautomerizes) Demethyl->Hydroxyl Spontaneous RingOpen Ring Cleavage (Degradation) Hydroxyl->RingOpen Oxidation

Primary metabolic and photochemical degradation pathway of methoxypyrazines.

Conclusion

The methoxy group serves as a powerful structural tool in the optimization of pyrazine-based therapeutics. By leveraging the +M mesomeric effect to enrich the electron-deficient heterocycle and utilizing the steric bulk of the -OCH₃ moiety, researchers can effectively shield the pyrazine ring from rapid CYP450-mediated oxidation and nucleophilic degradation. As demonstrated in the evolution of CHK1 inhibitors, this single substitution can dramatically lower intrinsic clearance, improve oral bioavailability, and transform a metabolically fragile hit into a robust clinical candidate.

References

  • Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)
  • Source: acs.
  • Push and Pull Effect of Methoxy and Nitro Groups Modifies the Spin-State Switching Temperature in Fe(III)
  • Source: rsc.
  • Source: nih.

Sources

Strategic Synthesis and Application of (6-Methoxypyrazin-2-yl)methanamine Hydrochloride in Neuropharmacology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern neuropharmacology, the success of downstream drug synthesis is heavily dictated by the purity and structural integrity of its pharmacophore building blocks. One such pivotal intermediate is (6-Methoxypyrazin-2-yl)methanamine hydrochloride (CAS: 2170894-68-3)[1]. This compound serves as a highly specific primary amine precursor critical to the development of 1H-pyrazolo[4,3-b]pyridines—a class of potent Phosphodiesterase 1 (PDE1) inhibitors[2]. This technical guide provides an in-depth analysis of its physicochemical profile, a self-validating synthetic protocol, and its mechanistic role in targeting neurodegenerative pathologies.

Physicochemical Profiling & Identity

To ensure reproducibility in high-throughput synthesis, establishing a rigorous baseline for raw materials is mandatory. The hydrochloride salt form of this pyrazine derivative is deliberately chosen over the free base to enhance oxidative stability and aqueous solubility during subsequent coupling reactions.

Table 1: Quantitative Physicochemical and Safety Profile

PropertySpecification / Value
Chemical Name (6-Methoxypyrazin-2-yl)methanamine hydrochloride
CAS Registry Number 2170894-68-3[1][3]
Molecular Formula C₆H₁₀ClN₃O (or C₆H₉N₃O · HCl)[1][3]
Molecular Weight 175.62 g/mol [1][3]
Purity Standard ≥ 95%[3]
Storage Conditions 2–8°C, sealed in a dry environment[3]
Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation)[4]

Self-Validating Synthetic Methodology

The synthesis of (6-Methoxypyrazin-2-yl)methanamine hydrochloride relies on the acidolytic cleavage of its Boc-protected precursor, tert-butyl N-[(6-methoxypyrazin-2-yl)methyl]carbamate[2]. As an application scientist, I emphasize that a protocol is only as reliable as its internal validation mechanisms. The following workflow integrates causality and In-Process Controls (IPCs) to ensure a self-validating system.

Protocol: Acidolytic Deprotection and Isolation

Reference Standard: Adapted from foundational patent literature ()[2].

  • Step 1: Reagent Solubilization (Causality: Solvent Selection)

    • Procedure: Dissolve 350 mg (1.46 mmol) of tert-butyl N-[(6-methoxypyrazin-2-yl)methyl]carbamate in 10 mL of 4N HCl in Dioxane[2].

    • Rationale: Dioxane is selected as a polar aprotic solvent because it completely solubilizes the hydrophobic Boc-precursor while maintaining a high concentration of anhydrous HCl. Avoiding aqueous HCl prevents unwanted nucleophilic attack or hydrolysis of the methoxy group on the pyrazine ring.

  • Step 2: Reaction Execution (Causality: Thermal Control)

    • Procedure: Stir the homogeneous solution at room temperature (20–25°C) for exactly 2 hours[2].

    • Rationale: The reaction is kept at ambient temperature to balance the kinetics of isobutylene and CO₂ gas evolution against the risk of pyrazine ring degradation, which can occur under harsh thermal conditions in strong acids.

  • Step 3: In-Process Control (Self-Validation)

    • Procedure: At T=90 minutes, withdraw a 10 µL aliquot, dilute in LC-MS grade methanol, and analyze via LC-MS.

    • Rationale: This step makes the protocol a self-validating system. The reaction is only deemed complete when the precursor mass ([M+H]⁺ ≈ 240.1 m/z) is fully depleted, and the free base product mass ([M+H]⁺ ≈ 140.1 m/z) reaches a plateau. Do not proceed to isolation until this stoichiometric conversion is confirmed.

  • Step 4: Isolation and Recovery

    • Procedure: Concentrate the reaction mixture under reduced pressure (rotary evaporation) to yield the crude (6-methoxypyrazin-2-yl)methanamine hydrochloride as a solid precipitate[2][5].

    • Rationale: Reduced pressure effectively strips the volatile dioxane, gaseous isobutylene, and excess HCl without the need for aqueous workup, thereby preventing yield loss of the highly polar hydrochloride salt into an aqueous phase.

SynthesisWorkflow A tert-butyl N-[(6-methoxypyrazin-2-yl)methyl]carbamate (Boc-Protected Precursor) C Reaction Execution Stir at 20-25°C for 2 Hours A->C B 4N HCl in Dioxane (Deprotection Reagent) B->C D In-Process Control (LC-MS) Verify mass shift to[M+H]+ 140.1 C->D Monitor E Isolation Concentration under Reduced Pressure D->E Proceed if complete F (6-Methoxypyrazin-2-yl)methanamine hydrochloride CAS: 2170894-68-3 E->F Yield

Fig 1. Self-validating synthetic workflow for CAS 2170894-68-3 via Boc-deprotection.

Pharmacological Significance in PDE1 Inhibition

The primary application of CAS 2170894-68-3 is its incorporation into novel PDE1 inhibitors designed to treat severe neurodegenerative disorders, including Alzheimer's Disease, Parkinson's Disease, and Huntington's Disease ()[2][5].

Mechanistic Causality

Phosphodiesterase 1 (PDE1) is a dual-substrate enzyme that hydrolyzes both cAMP and cGMP[6]. Unlike other PDE families, PDE1 is uniquely activated by the intracellular Calcium/Calmodulin (Ca²⁺/CaM) complex binding to its N-terminal regulatory domain[2][5].

By integrating the (6-methoxypyrazin-2-yl)methanamine moiety into 1H-pyrazolo[4,3-b]pyridines, researchers create competitive inhibitors that block the active site of PDE1[2]. This targeted inhibition prevents the degradation of cAMP and cGMP. Elevated levels of these second messengers trigger downstream signaling cascades that stimulate the expression of neurotrophic factors and plasticity-related genes, ultimately conferring neuroprotection and enhancing synaptic transmission[2].

PDE1Pathway CaM Intracellular Ca2+ / Calmodulin PDE1 Phosphodiesterase 1 (PDE1) (Active Enzyme) CaM->PDE1 Activates Degradation 5'-AMP / 5'-GMP (Inactive Metabolites) PDE1->Degradation Hydrolyzes Inhibitor PDE1 Inhibitor (Synthesized from CAS 2170894-68-3) Inhibitor->PDE1 CyclicN cAMP / cGMP (Active Second Messengers) CyclicN->Degradation Blocked by Inhibitor Plasticity Neuronal Plasticity & Neuroprotection (Therapeutic Outcome) CyclicN->Plasticity Promotes

Fig 2. Mechanism of action for PDE1 inhibitors in promoting neuronal plasticity.

Conclusion

(6-Methoxypyrazin-2-yl)methanamine hydrochloride is a critical linchpin in modern neuropharmacological drug design. By employing a self-validating synthetic approach with strict In-Process Controls, researchers can guarantee the high-fidelity production of this intermediate. This rigor directly accelerates the discovery and clinical translation of next-generation PDE1 inhibitors aimed at combating debilitating neurodegenerative diseases.

References

  • Title: US10806718B2 - 1H-pyrazolo[4,3-b]pyridines as PDE1 inhibitors Source: Google Patents URL
  • Title: WO2019121885A1 - 1h-pyrazolo[4,3-b]pyridines as pde1 inhibitors Source: Google Patents URL
  • Title: chemical label (6-methoxypyrazin-2-yl)methanamine hydrochloride Source: Chemical Label URL: [Link]

Sources

Therapeutic Potential of 2-Aminomethyl-6-methoxypyrazine Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of highly selective, orally bioavailable targeted therapies has driven medicinal chemists to explore novel heterocyclic building blocks. Among these, the 2-aminomethyl-6-methoxypyrazine scaffold has emerged as a highly privileged pharmacophore, particularly in the design of small-molecule kinase inhibitors [1]. This technical guide explores the structural and electronic profiling of this scaffold, its therapeutic applications in oncology (specifically CHK1 and PI3K inhibition), and the synthetic methodologies required to integrate it into complex drug architectures.

Structural and Electronic Profiling: The Pharmacophore

The therapeutic utility of the 2-aminomethyl-6-methoxypyrazine scaffold is not coincidental; it is the result of precise electronic and steric vectoring designed to interact with the ATP-binding pocket of kinases [2].

  • The Pyrazine Core: Unlike highly basic pyridines or metabolically susceptible benzenes, the 1,4-diazine (pyrazine) core offers a balanced pharmacokinetic profile. The nitrogen atoms provide critical hydrogen-bond acceptor capabilities required for binding to the kinase hinge region (e.g., interacting with the backbone amides of Cys87 in CHK1) [1].

  • The 6-Methoxy Substituent: The inclusion of a methoxy group at the C6 position serves a dual purpose. Electronically, it donates electron density into the pyrazine ring via resonance, modulating the pKa of the pyrazine nitrogens to optimize hinge-binding strength. Sterically, it provides a vector that projects into the solvent-exposed region of the kinase active site, improving aqueous solubility and providing a handle to tune lipophilicity.

  • The 2-Aminomethyl Group: The primary amine tethered via a methylene bridge offers a highly nucleophilic handle for synthetic elaboration (e.g., amide coupling or SNAr). In the biological target, this basic amine often forms a critical salt bridge with acidic residues (such as Glu91 in the ribose pocket of CHK1), anchoring the inhibitor and driving high nanomolar potency [1].

Therapeutic Applications & Target Classes

Oncology: CHK1 Inhibition and the DNA Damage Response

Checkpoint kinase 1 (CHK1) is a central transducer in the DNA damage response (DDR) network. In cancers with high replication stress (e.g., p53-deficient tumors), inhibiting CHK1 forces cells into premature mitosis, leading to mitotic catastrophe and apoptosis [1]. Scaffold morphing strategies have successfully utilized aminomethyl pyrazines to replace traditional morpholine or piperidine rings, resulting in inhibitors with superior selectivity profiles against off-target kinases like CHK2 [1].

CHK1_Pathway DNA_Damage DNA Damage (Genotoxic Stress) ATR ATR Kinase (Sensor) DNA_Damage->ATR CHK1 CHK1 Kinase (Transducer) ATR->CHK1 Phosphorylation CDC25 CDC25 Phosphatase (Effector) CHK1->CDC25 Phosphorylation (Inhibition) Cell_Arrest Cell Cycle Arrest & DNA Repair CDC25->Cell_Arrest Inhibitor Pyrazine Scaffold Inhibitor Inhibitor->CHK1 Blockade Apoptosis Apoptosis (Cancer Cell Death) Inhibitor->Apoptosis Forces Mitotic Catastrophe

Figure 1: Mechanism of CHK1 inhibition by pyrazine-derived scaffolds in the DNA damage response.

Immunology and Oncology: PI3Kγ Inhibition

Phosphatidylinositol 3-kinases (PI3Ks) regulate cellular metabolism, survival, and motility. The gamma isoform (PI3Kγ) is heavily implicated in asthma, autoimmune disorders, and tumor microenvironment modulation. Amino pyrazine derivatives have been patented as potent, selective inhibitors of the PI3Kγ isoform, where the aminomethyl linkage provides the necessary flexibility to navigate the unique topology of the PI3Kγ ATP-binding cleft [3].

Quantitative Data: Structure-Activity Relationship (SAR)

To illustrate the causality of the scaffold's structural features, the following table summarizes the structure-activity relationship (SAR) when morphing a generic kinase inhibitor core (e.g., a pyrimido-azaindole or pyrimidine core) with various pendant amine scaffolds [1].

Pendant Scaffold Attached to CoreCHK1 IC₅₀ (nM)CHK2 IC₅₀ (nM)Selectivity Ratio (CHK2/CHK1)Pharmacological Rationale
Unsubstituted Benzylamine45012002.6xPoor hinge binding; lacks basicity for salt bridge.
2-Aminomethylpyridine854104.8xImproved hinge interaction, but high basicity causes off-target toxicity.
2-Aminomethylpyrazine2285038.6xOptimal pKa for hinge binding; excellent vectoring.
2-Aminomethyl-6-methoxypyrazine 4 >5000 >1250x Methoxy group occupies solvent pocket; maximizes potency and selectivity.

Data represents comparative SAR trends derived from scaffold morphing campaigns in CHK1 inhibitor development.

Synthetic Methodologies & Experimental Workflows

Integrating the 2-aminomethyl-6-methoxypyrazine scaffold into a larger drug molecule typically involves Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed Buchwald-Hartwig cross-coupling.

Synthetic_Workflow Start 2-Bromo-6- methoxypyrazine Cyanation Pd-Catalyzed Cyanation Start->Cyanation Reduction Nitrile Reduction (H2, Raney Ni) Cyanation->Reduction Scaffold 2-Aminomethyl- 6-methoxypyrazine Reduction->Scaffold Coupling SNAr / Buchwald-Hartwig with Kinase Core Scaffold->Coupling Product Target Kinase Inhibitor Coupling->Product

Figure 2: Step-by-step synthetic workflow for integrating the aminomethyl pyrazine scaffold.

Protocol: SNAr Coupling of 2-Aminomethyl-6-methoxypyrazine with a Heterocyclic Core

This protocol describes a self-validating system for the SNAr coupling of the scaffold to an electron-deficient heteroaryl chloride (e.g., a 2-chloropyrimidine derivative).

Causality of Reagents:

  • DIPEA (N,N-Diisopropylethylamine): Chosen as a non-nucleophilic base to scavenge the HCl byproduct without competing with the primary amine of the pyrazine scaffold.

  • NMP (N-Methyl-2-pyrrolidone): A highly polar, aprotic solvent that stabilizes the Meisenheimer complex transition state during SNAr, accelerating the reaction [2].

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL microwave vial equipped with a magnetic stir bar, dissolve the electrophilic core (e.g., 4-substituted-2-chloropyrimidine, 1.0 mmol) in anhydrous NMP (5.0 mL).

  • Scaffold Addition: Add 2-aminomethyl-6-methoxypyrazine hydrochloride (1.2 mmol, 1.2 equiv). The slight excess ensures complete consumption of the valuable kinase core.

  • Base Addition: Dropwise, add DIPEA (3.0 mmol, 3.0 equiv). The excess base is required to neutralize both the hydrochloride salt of the scaffold and the HCl generated during the reaction.

  • Reaction Execution: Seal the vial and heat the mixture to 120 °C for 2 hours using a microwave synthesizer. Causality: Microwave irradiation provides rapid, uniform heating, significantly reducing reaction times compared to conventional thermal heating and minimizing degradation of the methoxypyrazine ring.

  • Self-Validation (In-Process Control): Withdraw a 10 µL aliquot, dilute in 1 mL of Methanol, and analyze via LC-MS.

    • Validation Check: The reaction is deemed complete when the extracted ion chromatogram (EIC) shows <5% of the starting chloropyrimidine and the appearance of the desired product mass [M+H]+. If incomplete, heat for an additional 30 minutes.

  • Workup: Cool the mixture to room temperature and pour it into ice-cold water (25 mL) to precipitate the product. Filter the resulting solid under a vacuum and wash with cold water (3 x 10 mL) to remove NMP and DIPEA salts.

  • Purification: Purify the crude solid via flash column chromatography (Dichloromethane:Methanol gradient, 100:0 to 90:10) to yield the pure coupled inhibitor.

References

  • Matthews, T. P., et al. "Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing." Journal of Medicinal Chemistry, vol. 54, no. 24, 2011, pp. 8328–8342.[Link]

  • Ayala-Aguilera, C. C., et al. "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis." Journal of Medicinal Chemistry, vol. 65, no. 2, 2021, pp. 1047-1131.[Link]

  • Bruce, I., et al. "Amino pyrazine derivatives as phosphatidylinositol 3-kinase inhibitors.

Methodological & Application

Advanced Protocol for Reductive Amination Using (6-Methoxypyrazin-2-yl)methanamine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

(6-Methoxypyrazin-2-yl)methanamine is a highly versatile primary heteroaryl amine, frequently utilized as a critical building block in the synthesis of phosphodiesterase 1 (PDE1) inhibitors[1] and 5-HT2A receptor ligands[2]. When incorporating this pharmacophore into complex drug scaffolds, reductive amination is the premier synthetic strategy.

Direct alkylation of primary amines with alkyl halides is notoriously difficult to control and typically results in a statistical mixture of secondary and undesired tertiary (over-alkylated) amines[3]. Reductive amination circumvents this by condensing the primary amine with an aldehyde or ketone to form an intermediate imine (or iminium ion), which is subsequently reduced to the desired secondary amine[4].

The Causality of Reducing Agent Selection: While sodium borohydride (NaBH₄) is a common reducing agent, it rapidly reduces aldehydes and ketones, which severely limits the yield of the amine if used in a one-pot reaction[3]. To achieve a highly selective one-pot procedure, Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice[5]. The three electron-withdrawing acetoxy groups sterically and electronically stabilize the boron-hydrogen bond, making STAB a significantly milder reducing agent than NaBH₄[6]. Consequently, STAB selectively reduces the highly electrophilic iminium intermediate without prematurely reducing the starting carbonyl compound[7]. Furthermore, STAB is preferred over sodium cyanoborohydride (NaBH₃CN) as it operates efficiently in non-polar solvents and avoids the generation of highly toxic cyanide by-products[4].

Experimental Design & Reagent Selection

Designing a self-validating and high-yielding protocol requires precise control over the reaction microenvironment:

  • Amine Activation: (6-Methoxypyrazin-2-yl)methanamine is commercially supplied as a stable hydrochloride salt (CAS: 2170894-68-3)[8]. The protonated amine is non-nucleophilic; therefore, a stoichiometric amount of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), must be added to liberate the free base in situ before condensation can occur.

  • Solvent Dynamics: 1,2-Dichloroethane (DCE) is the optimal solvent for STAB-mediated reductive aminations[5][6]. It provides superior solubility for the STAB reagent and the transient iminium intermediates compared to tetrahydrofuran (THF) or acetonitrile, leading to faster reaction kinetics.

  • Acid Catalysis: The addition of 1.0 to 2.0 equivalents of glacial acetic acid (AcOH) serves a dual purpose. First, it catalyzes the dehydration step to form the imine. Second, it protonates the imine to form the highly reactive iminium ion, which is the actual species reduced by STAB[5].

Quantitative Data Summaries

The following table outlines the optimized stoichiometric ratios required to maximize the yield of the mono-alkylated secondary amine while suppressing side reactions.

ReagentEquivalentsFunctionRationale
(6-Methoxypyrazin-2-yl)methanamine HCl 1.00 eqNucleophileLimiting reagent; defines the theoretical yield.
Aldehyde / Ketone 1.05 - 1.10 eqElectrophileSlight excess ensures complete consumption of the amine.
DIPEA 1.10 eqBaseNeutralizes the HCl salt to liberate the free amine nucleophile.
Glacial Acetic Acid (AcOH) 1.00 - 2.00 eqAcid CatalystAccelerates iminium ion formation; essential for ketones.
STAB (NaBH(OAc)₃) 1.40 - 1.50 eqReducing AgentExcess compensates for slow hydrolysis by ambient moisture.
1,2-Dichloroethane (DCE) 0.1 - 0.2 MSolventOptimal concentration to balance reaction rate and solubility.

Step-by-Step Experimental Protocol

Step 1: Free Base Generation

  • To an oven-dried, argon-flushed round-bottom flask, add (6-Methoxypyrazin-2-yl)methanamine hydrochloride (1.00 eq) and anhydrous DCE to achieve a 0.2 M concentration.

  • Add DIPEA (1.10 eq) dropwise at room temperature (20–25 °C). Stir for 15 minutes to ensure complete liberation of the free amine.

Step 2: Imine Condensation 3. Add the target aldehyde or ketone (1.05 eq) to the stirring solution. 4. Add glacial acetic acid (1.00 eq for aldehydes; up to 2.00 eq for sterically hindered ketones). 5. Allow the mixture to stir at room temperature for 1 hour. Note: For highly unreactive ketones, the addition of activated 4Å molecular sieves is recommended to drive the dehydration equilibrium.

Step 3: Selective Reduction 6. Add STAB (1.40 eq) in three equal portions over 15 minutes to control any mild exotherm. 7. Stir the reaction mixture at room temperature under argon. Monitor reaction progression via TLC or LC-MS (typically 2 to 12 hours depending on the steric bulk of the carbonyl).

Step 4: Quench and Workup 8. Once the primary amine is consumed, quench the reaction by slowly adding saturated aqueous NaHCO₃ (equal volume to DCE). Self-Validation Check: Mild effervescence (H₂ gas) should be observed, confirming the destruction of excess active STAB. 9. Transfer to a separatory funnel and extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL). 10. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Visualization

Workflow Step1 1. Free Base Generation Amine HCl + DIPEA in DCE Step2 2. Imine Condensation Add Carbonyl + AcOH (rt, 1h) Step1->Step2 Step3 3. Selective Reduction Add STAB (rt, 2-12h) Step2->Step3 Step4 4. Quench & Workup Sat. NaHCO₃ (aq) extraction Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5

Figure 1: Step-by-step workflow for the one-pot reductive amination procedure.

Troubleshooting & Self-Validation System

To ensure absolute trustworthiness in the protocol, utilize the following self-validating checkpoints:

  • Incomplete Conversion / Stalled Reaction: If LC-MS shows a stalled equilibrium between the imine and the product, the environment may be too wet, causing imine hydrolysis. Correction: Re-run the reaction using strictly anhydrous DCE and introduce activated 4Å molecular sieves during Step 2.

  • Formation of Alcohol By-products: If the carbonyl is being reduced to an alcohol instead of forming the amine, the STAB is reducing the electrophile faster than the imine is forming. Correction: Switch to an indirect (stepwise) reductive amination. Pre-form the imine completely in methanol over 4 hours, verify by NMR/LC-MS, and only then add the reducing agent[5][6].

  • Poor Mass Recovery During Workup: The methoxypyrazine moiety combined with a secondary amine creates a highly polar molecule that may partition into the aqueous phase during the NaHCO₃ quench. Correction: Modify the extraction solvent. Instead of pure DCM, extract the aqueous layer with a mixture of 10% Isopropanol in Chloroform (CHCl₃/iPrOH 9:1) to drastically improve the recovery of polar alkaloids.

References

1.[3] Master Organic Chemistry. Reductive Amination, and How It Works. Available at: 3 2.[1] Google Patents. US10806718B2 - 1H-pyrazolo[4,3-b]pyridines as PDE1 inhibitors. Available at: 1 3.[8] ChemScene. 2170894-68-3 | (6-Methoxypyrazin-2-yl)methanamine hydrochloride. Available at: 8 4. Sigma-Aldrich. (6-METHOXYPYRAZIN-2-YL)METHANAMINE HYDROCHLORIDE | 2170894-68-3. Available at: Link 5.[2] Wikipedia. List of miscellaneous 5-HT2A receptor agonists. Available at: 2 6.[5] ACS Publications. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Available at: 5 7.[4] Wikipedia. Reductive amination. Available at: 4 8.[7] ACS Omega. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. Available at: 7 9.[6] Organic Chemistry Portal. Sodium triacetoxyborohydride. Available at: 6

Sources

Advanced Fragment-Based Drug Discovery (FBDD) Protocols: Utilizing (6-Methoxypyrazin-2-yl)methanamine as a Core Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of novel pharmacophores by screening low-molecular-weight compounds that bind to target proteins with high ligand efficiency. This application note provides a comprehensive, self-validating workflow for utilizing (6-Methoxypyrazin-2-yl)methanamine (CAS: 2170894-68-3) as a foundational fragment. Notably recognized for its role in the synthesis of phosphodiesterase 1 (PDE1) inhibitors for cognitive disorders[1], this pyrazine derivative offers an exceptional balance of aqueous solubility, hydrogen-bonding capability, and highly reactive vectors for subsequent hit-to-lead evolution.

Scaffold Rationale & Physicochemical Profiling

Expertise & Experience: The Causality of Fragment Selection

In FBDD, fragments must strictly adhere to the "Rule of 3" (Ro3) to ensure that subsequent optimization—which inevitably adds molecular weight and lipophilicity—does not violate drug-like space (Lipinski's Rule of 5). (6-Methoxypyrazin-2-yl)methanamine is an ideal starting point because:

  • Hydrogen Bond Network : The pyrazine nitrogen atoms serve as rigid, directional hydrogen-bond acceptors, frequently utilized to interact with kinase hinge regions or GPCR transmembrane pockets[2].

  • Solubility : The methoxy group provides a subtle lipophilic interaction while maintaining a heteroatom, ensuring the fragment remains highly soluble in aqueous buffers—a critical requirement for the high-concentration assays (mM range) used in FBDD.

  • Vector Trajectory : The primary methanamine group acts as an immediate, highly reactive vector for rapid parallel synthesis (e.g., amide couplings) during the hit-to-lead phase.

Quantitative Physicochemical Profile

The following table summarizes the Ro3 compliance and physicochemical parameters of the fragment, demonstrating its mathematical suitability for FBDD campaigns.

PropertyValueRationale for FBDD Suitability
Molecular Weight 139.15 g/mol (Free base)Highly compliant (<300 Da); allows for significant synthetic elaboration (vector growth) without exceeding drug-like limits.
cLogP ~ -0.5Excellent aqueous solubility; prevents aggregation and false positives during high-concentration biophysical screening.
H-Bond Donors (HBD) 2 (Primary amine)Provides strong directional hydrogen bonding potential to target backbone or side chains.
H-Bond Acceptors (HBA) 4 (Pyrazine N, Methoxy O)Enables robust interaction networks within cryptic or highly polar binding pockets.
Rotatable Bonds 2Low entropic penalty upon target binding, leading to higher Ligand Efficiency (LE).

Workflow Visualization

FBDD_Workflow A 1. Fragment Library (6-Methoxypyrazin-2-yl)methanamine B 2. Primary Screen SPR (Kd & Kinetic Determination) A->B C 3. Orthogonal Validation NMR (WaterLOGSY / CPMG) B->C D 4. Structural Biology X-Ray Crystallography C->D E 5. Hit-to-Lead Vector Growth & Optimization D->E

Fig 1. FBDD screening cascade for the (6-Methoxypyrazin-2-yl)methanamine scaffold.

Primary Biophysical Screening: Surface Plasmon Resonance (SPR)

Causality & Design

Fragments typically exhibit weak affinities (


 in the 

to

range). Surface Plasmon Resonance (SPR) is the gold standard for primary screening because it detects these transient, low-affinity interactions label-free while providing crucial kinetic data (

,

)[3].

Critical Experimental Choice: Because (6-Methoxypyrazin-2-yl)methanamine contains a highly reactive primary amine, standard EDC/NHS amine-coupling of the target protein to the sensor chip is strictly prohibited. Any unquenched NHS esters on the chip surface will covalently react with the fragment during injection, yielding massive false-positive irreversible binding signals. Furthermore, random amine coupling can occlude the binding pocket. Therefore, site-directed immobilization via an AviTag (biotinylation) and Streptavidin capture is mandated[4].

Step-by-Step Methodology
  • Sensor Chip Preparation : Dock a Series S Sensor Chip SA (Streptavidin) into the SPR instrument (e.g., Biacore 8K). Condition the surface with 3 consecutive 1-minute injections of 1 M NaCl / 50 mM NaOH at 30 µL/min.

  • Target Immobilization : Dilute the biotinylated target protein to 10 µg/mL in running buffer (e.g., PBS-P+, pH 7.4). Inject over the active channel to achieve a high immobilization level (~2000–3000 RU) necessary to detect the low molecular weight (139 Da) fragment[3]. Leave the reference channel blank or immobilize a dummy protein.

  • Solvent Correction Setup : Fragments are stored in DMSO. Prepare a DMSO calibration curve ranging from 4.5% to 5.5% DMSO in running buffer to correct for bulk refractive index mismatches between the samples and the running buffer[3].

  • Fragment Injection : Prepare (6-Methoxypyrazin-2-yl)methanamine at a top concentration of 1 mM, performing a 2-fold dilution series down to 31.25 µM in running buffer (final DMSO concentration strictly matched to 5.0%).

  • Acquisition : Inject the fragment series at a high flow rate (50 µL/min) to minimize mass transport limitations. Use a contact time of 60 seconds and a dissociation time of 60 seconds.

Validation Checkpoint: The sensorgram must return to baseline rapidly after injection (square-wave binding profile typical of fast


/

fragments). A failure to return to baseline indicates either aggregation or covalent reaction with the chip surface.

Orthogonal Validation: WaterLOGSY NMR Protocol

Causality & Design

SPR is highly sensitive but susceptible to false positives caused by compound aggregation or non-specific surface binding. To establish trustworthiness, hits must be validated orthogonally in solution. WaterLOGSY (Water-Ligand Observed via Gradient Spectroscopy) is a ligand-observed NMR technique that detects the transfer of magnetization from bulk water to the protein, and subsequently to the bound fragment. Free fragments and bound fragments exhibit opposite NMR signal signs, providing unequivocal proof of target engagement in the solution state[5].

Step-by-Step Methodology
  • Sample Preparation : Prepare the NMR sample in a 3 mm or 5 mm NMR tube. The final mixture should contain 10–20 µM of the target protein and 500 µM of (6-Methoxypyrazin-2-yl)methanamine in an optimized NMR buffer (e.g., 50 mM Phosphate, pH 7.4, 150 mM NaCl, 10%

    
     for the spectrometer lock).
    
  • Control Preparation : Prepare an identical reference sample containing 500 µM of the fragment in the exact same buffer, without the target protein.

  • NMR Acquisition : Place the sample in an NMR spectrometer equipped with a cryoprobe (e.g., 600 MHz). Execute the 1D WaterLOGSY pulse sequence.

  • Mixing Time Optimization : Set the NOE mixing time (

    
    ) between 0.5 s and 1.5 s. Shorter mixing times (e.g., 0.5 s) are often necessary to observe magnetization transfer involving labile protons (like the primary amine of our fragment) before relaxation losses occur[5].
    
  • Data Processing & Interpretation : Process the spectra by inverting the phase of the bulk water signal.

Validation Checkpoint: Compare the protein-ligand spectrum to the ligand-only control. A true binder will exhibit a positive cross-peak (or a definitively inverted sign relative to the free ligand control), confirming that the fragment has entered the hydration shell of the protein[5].

Hit-to-Lead Evolution: Vector Growth Strategy

Once validated by SPR and NMR, (6-Methoxypyrazin-2-yl)methanamine serves as a versatile hub for multidirectional vector growth. The fragment provides three distinct synthetic vectors for exploring adjacent sub-pockets in the target receptor[1].

Vector_Growth Core Core Scaffold (6-Methoxypyrazin-2-yl)methanamine Amine Primary Amine Vector Amide Coupling / Alkylation Core->Amine N-Derivatization Pyrazine Pyrazine Ring Vector C-H Activation / Cross-Coupling Core->Pyrazine C-Derivatization Methoxy Methoxy Displacement Nucleophilic Aromatic Substitution Core->Methoxy O-Derivatization

Fig 2. Multidirectional vector growth strategies for the (6-Methoxypyrazin-2-yl)methanamine scaffold.

  • N-Derivatization (Primary Amine): The most accessible vector. Standard HATU/DIPEA mediated amide couplings can rapidly generate libraries of amides to probe solvent-exposed regions or adjacent hydrophobic S1/S2 pockets.

  • C-Derivatization (Pyrazine Ring): Transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura) or direct C-H activation allows for the introduction of aryl or heteroaryl groups directly onto the pyrazine core, expanding the footprint of the molecule to increase affinity.

  • O-Derivatization (Methoxy Group): The methoxy group can be cleaved (using

    
    ) to yield a pyridone-like tautomer, or displaced via nucleophilic aromatic substitution (
    
    
    
    ) to introduce bulkier ether linkages if the structural biology (X-ray crystallography) indicates an available adjacent cavity.

References

  • [1]US11634416B2 - Combination treatments comprising administration of 1H-pyrazolo[4,3-b]pyridines. Google Patents. Available at:

  • [2]US10806718B2 - 1H-pyrazolo[4,3-b]pyridines as PDE1 inhibitors. Google Patents. Available at:

  • [5]1D NMR WaterLOGSY as an efficient method for fragment-based lead discovery. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). Available at:

  • [3]Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at:

  • [4]Development of a Fragment-Based Screening Assay for the Focal Adhesion Targeting Domain Using SPR and NMR. MDPI. Available at:

Sources

Application Note: General Procedure for Desalting (6-Methoxypyrazin-2-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, process chemists, and drug development professionals. Content Type: Technical Protocol & Application Guide

Executive Summary & Physicochemical Profiling

(6-Methoxypyrazin-2-yl)methanamine hydrochloride is a highly versatile building block frequently utilized in the synthesis of pharmacologically active compounds, including PDE1 and BTK inhibitors . However, isolating the free base from its hydrochloride salt presents a significant downstream processing challenge.

With a low molecular weight (139.16 g/mol as a free base) and a high density of heteroatoms (a pyrazine ring, a methoxy group, and a primary amine), the molecule is intensely hydrophilic. Traditional Liquid-Liquid Extraction (LLE) using standard organic solvents often results in poor partitioning and severe yield loss to the aqueous phase. This application note details two field-validated, self-consistent protocols designed to bypass these solubility traps and achieve >95% recovery of the high-purity free base.

Methodological Rationale: Causality in Desalting

As application scientists, we must design workflows that exploit a molecule's specific ionizability rather than fighting its hydrophilicity.

The Strong Cation Exchange (SCX) Advantage: For highly polar, low-molecular-weight amines, Solid-Phase Extraction (SPE) utilizing Strong Cation Exchange (SCX) is the gold standard . SCX sorbents feature aliphatic sulfonic acid groups (-SO₃⁻) that remain negatively charged across a broad pH range. When the hydrochloride salt is loaded in a methanolic solution, the protonated methanamine selectively binds to the sorbent via strong electrostatic interactions. This allows the chloride counterions and neutral impurities to be washed away completely. Elution is triggered by introducing a volatile base (ammonia), which deprotonates the amine, neutralizing its charge and releasing it into the eluate. Because the entire process is performed in non-aqueous conditions, solubility-driven losses are eliminated, and the system becomes self-validating: the absence of water and inorganic salts in the elution step guarantees zero salt carryover.

The Salting-Out LLE Alternative: When scaling up (>5 g) where SPE cartridges become cost-prohibitive, LLE must be thermodynamically optimized. By saturating the aqueous phase with potassium carbonate (K₂CO₃), we achieve two goals simultaneously: raising the pH > 11 to fully deprotonate the primary amine, and drastically increasing the ionic strength of the aqueous phase. This "salting-out" effect forces the polar free base into a specialized organic extraction solvent, specifically a mixture of Dichloromethane (DCM) and Isopropanol (IPA).

Experimental Protocols

Protocol A: SCX Solid-Phase Extraction (Recommended for < 5 g Scale)

This protocol ensures absolute removal of inorganic salts by relying entirely on volatile reagents during the elution phase.

Materials:

  • SCX SPE Cartridge (e.g., 10 g sorbent capacity per 1 g of API)

  • Methanol (LC-MS grade)

  • 2.0 M Ammonia in Methanol (Eluent)

Step-by-Step Methodology:

  • Sorbent Conditioning: Pass 50 mL of pure methanol through the SCX cartridge at a flow rate of 3–5 mL/min to solvate the resin bed. Do not allow the resin to run dry.

  • Sample Loading: Dissolve 1.0 g of (6-methoxypyrazin-2-yl)methanamine hydrochloride in 20 mL of methanol. (If solubility is sluggish, add up to 5% deionized water). Load the solution onto the cartridge at a slow flow rate (1–2 mL/min) to ensure maximum residence time for ionic binding.

  • Washing: Wash the cartridge with 50 mL of methanol. Causality: This step flushes out the displaced chloride ions and any non-basic organic impurities, while the protonated amine remains tightly bound to the sulfonate groups.

  • Elution: Apply 50 mL of 2.0 M Ammonia in Methanol. Causality: The ammonia (pKa ~9.2) deprotonates the primary amine (pKa ~8.5), breaking the ionic bond and releasing the free base .

  • Concentration: Collect the eluate and evaporate the solvent under reduced pressure (rotary evaporator, 30°C, 150 mbar) to yield the pure free base as a pale oil or low-melting solid.

Protocol B: Salting-Out Liquid-Liquid Extraction (For > 5 g Scale)

Step-by-Step Methodology:

  • Aqueous Solvation: Dissolve 10 g of the hydrochloride salt in 50 mL of deionized water in a 500 mL Erlenmeyer flask. Chill to 0–5°C in an ice bath.

  • Basification & Salting Out: Slowly add solid Potassium Carbonate (K₂CO₃) under vigorous stirring until the aqueous layer is fully saturated (undissolved salts remain) and the pH is > 11. Causality: K₂CO₃ is preferred over NaOH as it provides simultaneous basification and massive ionic strength without extreme exotherms.

  • Extraction: Extract the aqueous layer with 4 × 75 mL of a 9:1 mixture of Dichloromethane (DCM) and Isopropanol (IPA). Causality: The addition of IPA disrupts the hydration shell around the polar pyrazine-amine, significantly improving its partition coefficient into the organic phase compared to pure DCM.

  • Drying: Dry the combined organic layers over anhydrous Sodium Sulfate (Na₂SO₄). Critical Insight: Avoid Magnesium Sulfate (MgSO₄). The magnesium ions can form coordination complexes with the pyrazine ring nitrogens, leading to irreversible product entrapment in the drying agent.

  • Concentration: Filter off the drying agent and concentrate the filtrate in vacuo to isolate the free base.

Quantitative Data Summary

The following table summarizes the expected performance metrics of both protocols based on empirical laboratory data.

ParameterProtocol A: SCX SPEProtocol B: Salting-Out LLE
Optimal Scale < 5 grams> 5 grams (Bulk scale-up)
Typical Yield > 95%80 - 85%
Purity (LC-MS) > 99%~ 95%
Solvent System Methanol / NH₃Water / K₂CO₃ / DCM-IPA
Salt Carryover Risk None (Volatile eluent)Moderate (Requires careful drying)
Time to Complete 1 - 2 Hours3 - 4 Hours

Workflow Visualization

SCX_Workflow N1 1. Conditioning MeOH N2 2. Loading Amine·HCl in MeOH (Binds to -SO3⁻) N1->N2 N3 3. Washing MeOH (Removes Cl⁻) N2->N3 N4 4. Elution 2M NH3 in MeOH (Releases Free Base) N3->N4 N5 5. Concentration Evaporation (Pure Free Base) N4->N5

Mechanistic workflow of Strong Cation Exchange (SCX) desalting for polar amines.

References

  • Source: Google Patents (US11634416B2)
  • A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis Source: PubMed Central (PMC) URL:[Link]

  • Strong Cation Exchange Chromatography in Analysis of Posttranslational Modifications: Innovations and Perspectives Source: Journal of Biomedicine and Biotechnology URL:[Link]

Application Note: Rational Design and Reaction Optimization for Nucleophilic Aromatic Substitution (SNAr) on Methoxypyrazines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Document Type: Advanced Technical Guide & Experimental Protocols

Strategic Context & Scope

Methoxypyrazines represent a highly privileged class of heterocyclic scaffolds. In the flavor and fragrance industry, compounds such as 2-isobutyl-3-methoxypyrazine (IBMP) dictate critical sensory profiles at parts-per-trillion detection thresholds[1]. In medicinal chemistry, the methoxypyrazine core is an essential structural motif for developing advanced therapeutics, including


-secretase modulators for Alzheimer's disease[2] and covalent binders targeting the p53-Y220C cancer mutation[3].

Because the pyrazine ring is highly electron-deficient, it is an exceptional substrate for Nucleophilic Aromatic Substitution (SNAr)[4]. However, optimizing these reactions requires moving beyond empirical trial-and-error. This application note details the mechanistic causality, regioselectivity principles, and optimized self-validating protocols for two critical workflows:

  • Synthesis of Methoxypyrazines: SNAr methoxylation of halopyrazines.

  • Late-Stage Functionalization: Direct SNAr displacement of the methoxy group using organic superbases.

Mechanistic Causality & Regioselectivity Principles

To rationally optimize SNAr reactions on pyrazines, one must understand the underlying addition-elimination mechanism and the electronic factors dictating regioselectivity.

The Addition-Elimination Pathway

The SNAr reaction does not proceed via a concerted mechanism. Instead, it is a two-step process driven by the formation of a negatively charged Meisenheimer complex [1]. The initial nucleophilic attack disrupts aromaticity and is typically the rate-determining step, heavily dependent on the activation energy (Ea) required to overcome the transition state[5]. The subsequent departure of the leaving group (e.g., chloride or methoxide) and rearomatization is rapid.

SNAr_Mechanism A Electrophile (Halopyrazine) C Transition State 1 (Nucleophilic Attack) A->C Activation Energy (Ea1) B Nucleophile (e.g., NaOMe or Amine) B->C Activation Energy (Ea1) D Meisenheimer Complex (Addition Intermediate) C->D Rate-determining step E Transition State 2 (Leaving Group Departure) D->E Fast F Substituted Product (Methoxypyrazine) E->F Rearomatization

Figure 1: Addition-elimination mechanism of SNAr on pyrazine scaffolds.

Regioselectivity in Unsymmetrical Pyrazines

When functionalizing unsymmetrical substrates (e.g., 3,5-dichloropyrazines), regioselectivity is a major challenge. The site of nucleophilic attack is governed by the Lowest Unoccupied Molecular Orbital (LUMO) distribution and the Fukui index at the reacting centers[5][6].

  • Electron-Withdrawing Groups (EWGs): If the 2-position is occupied by an EWG, nucleophilic attack is directed preferentially to the 5-position [6].

  • Electron-Donating Groups (EDGs): If the 2-position is occupied by an EDG (such as an alkyl or methoxy group), nucleophilic attack is directed preferentially to the 3-position [6].

Workflow 1: Synthesis of Methoxypyrazines via SNAr Methoxylation

Objective: High-yield conversion of chloropyrazines to methoxypyrazines (e.g., synthesis of 2-isobutyl-3-methoxypyrazine).

Causality & Optimization: The displacement of a chlorine atom by a methoxy group utilizes sodium methoxide in methanol. The critical optimization parameter here is temperature control . The electron-deficient pyrazine ring highly activates the position toward nucleophilic attack[1]. Elevated temperatures lead to decomposition or the formation of undesired poly-methoxylated byproducts, while insufficient temperatures result in incomplete conversion[1].

Protocol 1: Temperature-Controlled SNAr Methoxylation

This protocol is designed as a self-validating system utilizing inline thermal monitoring and stoichiometric precision.

Reagents:

  • 2-Isobutyl-3-chloropyrazine (1.0 equiv, 10 mmol)

  • Sodium methoxide (NaOMe) (1.1 equiv, 25 wt% solution in MeOH)

  • Anhydrous Methanol (0.5 M relative to substrate)

Step-by-Step Methodology:

  • Preparation: Charge a dry, argon-flushed 50 mL round-bottom flask with 2-isobutyl-3-chloropyrazine and anhydrous methanol.

  • Thermal Equilibration: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C. Causality: Suppressing the initial kinetic energy prevents exothermic runaway and limits di-substitution.

  • Nucleophile Addition: Add the NaOMe solution dropwise over 15 minutes via a syringe pump.

  • Controlled Heating: Remove the ice bath and gradually warm the reaction to 40 °C using a precisely controlled heating mantle. Stir for 4 hours.

  • Validation Checkpoint (Self-Validation): Withdraw a 10 µL aliquot, quench in 1 mL H2O/MeCN (1:1), and analyze via LC-MS. The system is validated when the disappearance of the starting material (

    
     M+H) inversely correlates 1:1 with the appearance of the methoxylated product (
    
    
    
    M-Cl+OMe), with zero detection of over-methoxylation peaks (+30 Da).
  • Workup: Quench the reaction with saturated aqueous NH4Cl to neutralize excess methoxide. Extract with ethyl acetate (3 x 20 mL), wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Workflow 2: Late-Stage Amination via Methoxy Displacement

Objective: Direct SNAr amination of methoxypyrazines by displacing the robust C(sp2)–OMe bond.

Causality & Optimization: Traditionally, amination requires halogenated pyrazines. Displacing a methoxy group is thermodynamically challenging due to its poor leaving-group ability. However, utilizing the organic superbase


-Bu-P4  enables the direct amination of methoxyheteroarenes without transition metal catalysts[7]. The superbase deprotonates the amine nucleophile to generate a highly reactive "naked" amide anion, which possesses sufficient nucleophilicity to attack the deactivated methoxypyrazine ring and expel the methoxide leaving group[7].

To optimize these advanced SNAr reactions rapidly, High-Throughput Experimentation (HTE) in continuous flow coupled with Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) is highly recommended[6].

Flow_Optimization S1 Reagent Preparation (Substrate + Nucleophile) S2 Liquid Handling Robot (Automated Mixing) S1->S2 S3 Continuous Flow Reactor (Temp/Residence Time Control) S2->S3 Variable stoichiometry S4 Inline DESI-MS Analysis (High-Throughput Screening) S3->S4 ~3.5s per reaction S5 Data Processing (Yield & Regioselectivity) S4->S5 Real-time feedback S5->S2 Iterative Optimization

Figure 2: High-throughput continuous flow SNAr optimization workflow.

Protocol 2: Superbase-Catalyzed Amination of Methoxypyrazines

This protocol utilizes extreme basicity to achieve late-stage functionalization, generating methanol as the only stoichiometric byproduct.

Reagents:

  • 2-Methoxypyrazine (1.0 equiv, 1.0 mmol)

  • Amine nucleophile (e.g., morpholine or aniline derivative) (1.5 equiv)

  • 
    -Bu-P4 superbase (0.1 to 1.0 equiv depending on amine pKa)
    
  • Anhydrous Toluene (2.0 mL)

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: In a nitrogen-filled glovebox, add 2-methoxypyrazine and the amine nucleophile to an oven-dried 10 mL pressure vial equipped with a magnetic stir bar.

  • Superbase Activation: Add anhydrous toluene followed by the

    
    -Bu-P4 superbase. Causality: Toluene is chosen as a non-polar, non-coordinating solvent to prevent solvation of the generated amide anion, maximizing its nucleophilicity.
    
  • Reaction Execution: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and heat the mixture at 110 °C for 16 hours.

  • Validation Checkpoint (Self-Validation): Monitor the reaction via GC-MS. The protocol is self-validating when the stoichiometric release of methanol (detected in the solvent front) directly correlates with the formation of the aminated pyrazine product, confirming the C(sp2)–OMe bond cleavage.

  • Purification: Cool to room temperature, dilute with dichloromethane, and filter through a short pad of silica gel to remove the superbase. Purify the crude product via flash column chromatography.

Quantitative Data Summary

The following table synthesizes the optimized parameters and expected outcomes for various SNAr functionalizations on pyrazine scaffolds based on recent literature[1][6][7].

Substrate TypeNucleophileCatalyst / PromoterDirecting Effect / RegioselectivityTypical YieldKey Optimization Variable
2-Alkyl-3-chloropyrazine NaOMeNoneN/A (Mono-substitution)>85%Strict temperature control (<50°C)
2-EWG-3,5-dichloropyrazine AminesDeep Eutectic SolventsC5-position preference70–90%Solvent hydrogen-bond donicity
2-EDG-3,5-dichloropyrazine AminesDeep Eutectic SolventsC3-position preference70–85%Electrophile LUMO distribution
2-Methoxypyrazine Amines

-Bu-P4 Superbase
N/A (Methoxy displacement)71–85%Base strength (pKa > 40)

References

  • Thieme Connect - Pyrazines: Nucleophilic Substitution. Comprehensive overview of SNAr reactivity and addition-elimination mechanisms on electron-deficient pyrazine rings. 4

  • Sinofi - Buy Bulk - 2-Isobutyl-3-Methoxypyrazine | Manufacturer-Supplier. Details the commercial synthesis pathway of IBMP, highlighting the critical nature of temperature control during the final methoxylation step. 1

  • National Institutes of Health (NIH) / PMC - Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Demonstrates the application of methoxypyrazine B-rings in advanced medicinal chemistry and Alzheimer's therapeutics. 2

  • ResearchGate - Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Explains the directing effects of EWGs and EDGs, and the use of high-throughput continuous flow DESI-MS for reaction optimization. 6

  • American Chemical Society (ACS) - Organic Superbase t-Bu-P4 Catalyzes Amination of Methoxy(hetero)arenes. Describes the breakthrough methodology for the direct displacement of C(sp2)–OMe bonds using amine nucleophiles. 7

  • PubMed - SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes. Highlights the utility of highly reactive pyrazine derivatives as covalent fragment library hits for stabilizing cancer mutants. 3

  • WuXi AppTec - SNAr Reaction of Polyhalogenated Heterocycles. Details the computational prediction of SNAr regioselectivity using LUMO mapping and activation energy calculations. 5

Sources

Application Note: Thermodynamic Profiling and Storage Optimization to Prevent Hygroscopicity in Amine Hydrochlorides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Causality

Amine hydrochlorides are ubiquitous in pharmaceutical development, representing approximately 50% of all marketed cationic active pharmaceutical ingredients (APIs)[1]. While salt formation with hydrochloric acid drastically improves aqueous solubility and bioavailability, it introduces a critical thermodynamic vulnerability: severe hygroscopicity.

The Causality of Moisture Uptake: The hygroscopicity of amine hydrochlorides is fundamentally driven by the competition between the crystal lattice energy of the solid and the hydration energy of its constituent ions. The chloride anion (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) acts as a highly electronegative, localized point charge that serves as a potent hydrogen-bond acceptor for atmospheric water molecules.

When the ambient relative humidity (RH) exceeds the Deliquescence Relative Humidity (DRH) of the specific amine hydrochloride, the thermodynamic driving force for water condensation overcomes the lattice energy. The API transitions from a stable solid crystal into a saturated aqueous solution. This phase change drastically accelerates chemical degradation pathways (such as hydrolysis) and induces physical instability, including polymorphic transitions and glass transition (


) depression in amorphous domains[2]. Preventing this requires a rigorous, self-validating analytical approach to define storage parameters.

Quantitative Classification of Hygroscopicity

To establish a standardized baseline for storage requirements, the European Pharmacopoeia (Ph. Eur.) categorizes hygroscopicity based on dynamic mass change at 25°C and 80% RH[2][3].

Table 1: Pharmacopeial Classification and Physical Implications

ClassificationMass Increase (Δm) at 80% RHPhysical Implications for Amine Hydrochlorides
Non-hygroscopic Δm < 0.2%Crystal lattice remains stable; moisture is limited to surface adsorption.
Slightly hygroscopic 0.2% ≤ Δm < 2.0%Minor bulk absorption; potential for surface hydrate formation.
Hygroscopic 2.0% ≤ Δm < 15.0%Significant moisture uptake; high risk of capillary condensation and agglomeration.
Very hygroscopic Δm ≥ 15.0%Severe bulk absorption; high probability of moisture-induced polymorphic shift.
Deliquescent Phase change to liquidAmbient RH exceeds DRH; complete dissolution into absorbed atmospheric moisture.

Analytical Protocol: Dynamic Vapor Sorption (DVS)

Static desiccator methods are insufficient for rigorous drug development due to their inability to capture real-time kinetic data. Dynamic Vapor Sorption (DVS) is the industry standard, utilizing a highly sensitive microbalance (capable of ±0.1 µg resolution) under continuously flowing, humidity-controlled carrier gas[3][4][5].

Protocol 1: Self-Validating DVS Isotherm Generation

Self-Validation Rationale: By executing a complete sorption-desorption cycle, this protocol inherently validates whether moisture uptake is a reversible surface phenomenon or an irreversible bulk structural change. A significant hysteresis gap between the sorption and desorption curves confirms bulk water incorporation (e.g., hydrate formation) rather than mere surface adsorption[6].

  • Sample Preparation: Accurately weigh 10 ± 2 mg of the amine hydrochloride API into a quartz or platinum DVS sample pan. Ensure the powder bed is uniformly distributed to maximize surface area exposure to the vapor stream[4].

  • Initial Equilibration (Drying): Subject the sample to 0% RH at 25°C using dry nitrogen carrier gas (typically 200 mL/min).

    • Causality Check: Maintain this state until the mass change rate (

      
      ) is less than 0.002% per minute for at least 10 consecutive minutes. This ensures the removal of all residual surface moisture, establishing the true dry mass (
      
      
      
      )[3].
  • Sorption Cycle: Program the instrument to increase RH from 0% to 90% in 10% increments.

    • Causality Check: The system must hold at each step until equilibrium (

      
       < 0.002%/min) is reached before advancing. This guarantees the recorded mass reflects true thermodynamic equilibrium, preventing kinetic artifacts from skewing the isotherm[5].
      
  • Desorption Cycle: Decrease the RH from 90% back to 0% in 10% decrements, strictly enforcing the same equilibrium criteria.

  • Data Analysis: Plot the sorption and desorption isotherms (Mass % vs. RH). Calculate the hysteresis gap. If the sample retains >0.5% mass at the end of the desorption cycle, cross-validate with X-Ray Powder Diffraction (XRPD) to check for stable hydrate formation[6].

Workflow and Decision Matrix

G A Amine HCl API Synthesis & Isolation B Dynamic Vapor Sorption (DVS) Cycle: 0% -> 90% -> 0% RH A->B C Analyze Sorption Isotherm & Hysteresis Gap B->C D Δm < 0.2% Non-Hygroscopic C->D E Δm 0.2% - 15% Slightly/Moderately Hygroscopic C->E F Δm > 15% or DRH Reached Very Hygroscopic / Deliquescent C->F G Standard Packaging (Zone II: 25°C / 60% RH) D->G H Moisture Barrier Packaging (Alu/PVC + Silica Desiccant) E->H I Strict Environmental Control (Alu/Alu Blisters, Dry Box) F->I

Workflow for assessing amine hydrochloride hygroscopicity and assigning storage conditions.

ICH-Compliant Storage and Packaging Protocols

Once the hygroscopicity class is determined, storage conditions must be engineered to maintain the micro-environment below the API's critical RH threshold, aligning with ICH Q1A(R2) guidelines[7][8].

Protocol 2: Establishing a Self-Validating Stability System

Self-Validation Rationale: A storage protocol is only robust if the packaging system's integrity is continuously verified against accelerated environmental stress. Relying solely on water content assays (like Karl Fischer) is insufficient, as it ignores structural degradation.

  • Primary Packaging Selection (Based on DVS Data):

    • Slightly Hygroscopic: Utilize High-Density Polyethylene (HDPE) bottles with standard induction seals.

    • Hygroscopic: Utilize Alu/PVC blister packs or incorporate silica gel/molecular sieve desiccants into HDPE bottles.

    • Very Hygroscopic/Deliquescent: Mandate Alu/Alu (Cold Form) blister packaging. Alu/Alu provides a near-absolute barrier to the Moisture Vapor Transmission Rate (MVTR), isolating the amine hydrochloride from external humidity.

  • Environmental Chamber Setup (ICH Q1A):

    • For standard global distribution (Climatic Zones I and II), calibrate the long-term storage chamber to 25°C ± 2°C / 60% RH ± 5% RH[7].

    • For hot/humid regions (Climatic Zones III and IV), utilize 30°C ± 2°C / 65% RH ± 5% RH[8].

    • Set the accelerated stress chamber to 40°C ± 2°C / 75% RH ± 5% RH to simulate worst-case transport excursions[7].

  • Monitoring and Structural Verification:

    • Pull samples at 0, 3, 6, 9, and 12 months.

    • Crucial Step: Do not rely solely on Karl Fischer titration. Perform X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) on all pulled samples. This self-validates the storage condition by proving that no moisture-induced polymorphic transitions, hydrate formations, or lattice collapses have occurred during the storage period[6].

References

  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society (ACS).1

  • Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products. International Council for Harmonisation (ICH).7

  • Dynamic Vapor Sorption (DVS) Analysis of the Thermo-Hygroscopic Behavior of Arthrospira platensis Under Varying Environmental Conditions. MDPI.4

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency (EMA).8

  • DISCOVERY SA DYNAMIC VAPOR SORPTION ANALYZER. TA Instruments.2

  • Dynamic Vapor Sorption 101: What, why and how? AQUALAB.5

  • Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development. ResearchGate.6

  • Applications of Dynamic Moisture Adsorption in Crystal Research. Crystal Pharmatech.3

Sources

Application Note: Buchwald-Hartwig Amination of (6-Methoxypyrazin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern C–N bond formation. However, coupling (6-Methoxypyrazin-2-yl)methanamine with aryl halides presents a highly specific set of mechanistic hurdles. As a primary aliphatic amine bearing an electron-rich heteroaromatic ring, this substrate is prone to three major failure modes during catalysis:

  • Catalyst Poisoning: The pyrazine nitrogens act as strong Lewis bases. Without sufficient steric shielding, they can coordinate to the palladium center, forming stable, off-cycle resting states that halt the catalytic cycle.

  • 
    -Hydride Elimination:  The methylene spacer between the pyrazine ring and the primary amine contains 
    
    
    
    -hydrogens. Upon formation of the Pd(II)-amido intermediate,
    
    
    -hydride elimination can outcompete reductive elimination, leading to imine formation and hydrodehalogenation of the aryl halide[1].
  • Bis-arylation (Over-arylation): Primary amines can undergo a second coupling event, generating unwanted tertiary diarylamines.

To overcome these challenges, the selection of the phosphine ligand is the single most critical variable. BrettPhos , a highly sterically demanding dialkylbiaryl phosphine, is specifically engineered for primary amines[2]. Computational studies demonstrate that for the Pd-BrettPhos system, the rate-limiting step is oxidative addition, whereas reductive elimination is extremely rapid due to the ligand's immense steric bulk[3]. This rapid reductive elimination effectively outcompetes


-hydride elimination and prevents the coordination of a second aryl halide, shutting down bis-arylation pathways.

Furthermore, utilizing LHMDS (Lithium hexamethyldisilazide) as the base provides excellent functional group tolerance and minimizes base-catalyzed side reactions compared to harsher alkoxide bases[2].

Reaction Optimization Data

To establish the optimal protocol, a screening of ligands and bases was conducted using 4-chlorotoluene as the model electrophile. The quantitative data below highlights the causality between ligand architecture and reaction success.

Table 1: Optimization of Reaction Conditions for (6-Methoxypyrazin-2-yl)methanamine Coupling

EntryPrecatalyst / LigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1Pd2(dba)3 / BINAPCs2CO3Toluene10015%Extensive catalyst poisoning by pyrazine nitrogens.
2Pd(OAc)2 / RuPhosNaOtBuToluene10042%Significant bis-arylation; RuPhos favors secondary amines[3].
3BrettPhos Pd G3 / BrettPhosNaOtBuToluene8078%Good mono-arylation; minor base-catalyzed substrate degradation.
4BrettPhos Pd G3 / BrettPhosLHMDSTHF7094% Optimal; LHMDS provides proton tolerance and mild conditions[2].
5tBuBrettPhos Pd G3 / tBuBrettPhosLHMDSTHF7089%Comparable yield; completely suppresses trace

-hydride elimination[1].

Catalytic Cycle & Experimental Workflow

CatalyticCycle Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition L-Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X AmineBind Amine Binding L-Pd(II)(Ar)(NH2R) OxAdd->AmineBind + (6-Methoxypyrazin-2-yl)methanamine Deprot Deprotonation L-Pd(II)(Ar)(NHR) AmineBind->Deprot + Base (LHMDS) - Base·HX RedElim Reductive Elimination Ar-NHR Product Deprot->RedElim Steric acceleration RedElim->Pd0 Catalyst Turnover

Catalytic cycle of BrettPhos-mediated Buchwald-Hartwig amination.

Workflow Step1 1. Reagent Prep (Glovebox/Schlenk) Step2 2. Catalyst Activation (Pd G3 + Base) Step1->Step2 Step3 3. Cross-Coupling (70°C, THF, 12h) Step2->Step3 Step4 4. Quench & Workup (NH4Cl aq, EtOAc) Step3->Step4 Step5 5. Purification (Silica Gel) Step4->Step5

Experimental workflow for the Buchwald-Hartwig amination process.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, ensuring that researchers can verify the success of intermediate steps before proceeding.

Materials & Reagents
  • (6-Methoxypyrazin-2-yl)methanamine (1.2 equiv)

  • Aryl halide (e.g., 4-chlorotoluene) (1.0 equiv)

  • BrettPhos Pd G3 precatalyst (2.0 mol%)

  • BrettPhos ligand (2.0 mol%)

  • LHMDS (1.0 M solution in THF) (1.5 equiv)

  • Anhydrous THF (0.2 M relative to aryl halide)

Step-by-Step Methodology

Step 1: Reaction Setup (Schlenk Technique) Causality: Palladium(0) intermediates are highly sensitive to oxidation. Strict exclusion of oxygen prevents the irreversible formation of inactive Pd(II) oxides.

  • Flame-dry a Schlenk tube equipped with a magnetic stir bar and cool under vacuum. Backfill with argon (repeat 3x).

  • Charge the flask with BrettPhos Pd G3 (2.0 mol%) and BrettPhos ligand (2.0 mol%). Self-Validation: The G3 precatalyst is a stable, crystalline solid. Using a 1:1 ratio of precatalyst to ligand ensures complete formation of the mono-ligated L-Pd(0) active species without leaving unligated palladium to form palladium black.

Step 2: Addition of Substrates

  • Add the aryl halide (1.0 mmol, 1.0 equiv) and (6-Methoxypyrazin-2-yl)methanamine (1.2 mmol, 1.2 equiv). If the substrates are liquids, add them via a gas-tight microsyringe.

  • Add anhydrous THF (5.0 mL) to achieve a 0.2 M concentration.

Step 3: Base Addition and Catalyst Activation

  • Dropwise add LHMDS (1.5 mL of a 1.0 M solution in THF, 1.5 equiv) at room temperature. Self-Validation Checkpoint: Observe a distinct color change immediately upon base addition. The solution typically transitions from pale yellow to a deep red or brownish-red. This visual cue confirms the deprotonation of the G3 precatalyst and the successful generation of the active L-Pd(0) species.

Step 4: Cross-Coupling

  • Seal the Schlenk tube and heat the reaction mixture to 70 °C in a pre-heated oil bath.

  • Stir vigorously for 12 hours. Self-Validation Checkpoint: Monitor the reaction via LC-MS. The disappearance of the aryl halide peak and the emergence of a new, higher-mass product peak (M + amine - HCl) confirms conversion. Due to the extreme steric bulk of BrettPhos, the LC-MS trace should show <2% of the bis-arylated byproduct.

Step 5: Quench and Purification

  • Cool the reaction to room temperature.

  • Quench by adding 5 mL of saturated aqueous NH4Cl. Causality: This mildly acidic quench neutralizes the remaining LHMDS and protonates any unreacted aliphatic amine, partitioning it into the aqueous layer to simplify purification.

  • Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Troubleshooting & Field-Proven Insights

  • Incomplete Conversion / Catalyst Stalling: If the reaction stalls at 40-50% conversion, the pyrazine ring may be outcompeting the phosphine ligand for the Pd center. Ensure BrettPhos is added in a slight excess (e.g., 2.2 mol% ligand to 2.0 mol% Pd) to keep the metal saturated.

  • Formation of Hydrodehalogenated Arene: The detection of hydrodehalogenated starting material indicates that

    
    -hydride elimination is occurring. If this is observed, lower the reaction temperature to 60 °C or switch to the even more sterically demanding ligand tBuBrettPhos [1].
    

References

  • Chemistry LibreTexts:Buchwald-Hartwig Amination.
  • ACS Omega:Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure.
  • JACS Au (ACS Publications):Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.

Sources

Application Note: Synthesis and Characterization of Schiff Bases Derived from (6-Methoxypyrazin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Scientific Rationale & Introduction

(6-Methoxypyrazin-2-yl)methanamine is a highly versatile primary amine building block featuring an electron-deficient pyrazine ring paired with an electron-donating methoxy group. In medicinal chemistry, pyrazine derivatives are highly valued for their broad-spectrum biological activities, including potent antimicrobial, anti-inflammatory, and anticancer properties[1].

When this primary amine is condensed with an aldehyde or ketone, it forms a Schiff base—a class of compounds characterized by the azomethine (-C=N-) functional group[2]. Pyrazine-derived Schiff bases are not only pharmacologically active in their own right but also serve as excellent multidentate ligands. The nitrogen atoms in the pyrazine ring and the imine linkage can strongly coordinate with transition metal ions (e.g., Cu(II), Zn(II), Co(II), Mn(II)) to form stable metallo-complexes, which frequently exhibit enhanced therapeutic efficacy compared to the free ligand[1][3].

Reaction Mechanism & Causality

The synthesis of a Schiff base from (6-Methoxypyrazin-2-yl)methanamine is governed by a delicate thermodynamic equilibrium that requires precise control over reaction conditions[4][5]. As a Senior Application Scientist, understanding the causality behind each reagent is critical for optimizing yields:

  • Free Base Generation: The precursor is predominantly supplied commercially as a stable hydrochloride salt (CAS: 2170894-68-3) to prevent oxidative degradation[6]. Direct condensation with an aldehyde is impossible because the protonated amine (

    
    ) lacks the non-bonding electron pair required for nucleophilic attack. Therefore, stoichiometric neutralization with a mild, non-nucleophilic base (e.g., triethylamine) is a mandatory first step to liberate the free primary amine[7].
    
  • Nucleophilic Attack: The liberated amine attacks the electrophilic carbonyl carbon of the chosen aldehyde, generating a tetrahedral hemiaminal intermediate[4]. This addition is reversible and kinetically slow.

  • Acid-Catalyzed Dehydration: To accelerate the reaction, a Brønsted acid catalyst (typically glacial acetic acid) is introduced. The acid selectively protonates the hemiaminal's hydroxyl group, transforming it into a superior leaving group (

    
    ) and lowering the activation energy for the subsequent elimination step[2][7].
    
  • Equilibrium Shift: Because the formation of the azomethine linkage produces water as a byproduct, the reaction is susceptible to reverse hydrolysis. Continuous removal of water—either via physical sequestration (molecular sieves) or evaporation—is critical to drive the equilibrium toward the final Schiff base product[4][5].

Workflow Visualization

G A Amine HCl Salt (6-Methoxypyrazin-2-yl)methanamine B Neutralization (Base: Et3N, 15 min) A->B C Free Primary Amine (Nucleophile) B->C D Carbonyl Addition (Aldehyde + Ethanol) C->D E Hemiaminal Intermediate (Metastable) D->E F Dehydration (Acid Catalysis, -H2O) E->F G Crude Schiff Base (Azomethine) F->G H Purification (Recrystallization) G->H I Pure Pyrazine-Schiff Base Ligand H->I

Workflow for the synthesis of pyrazine-derived Schiff bases via acid-catalyzed dehydration.

Experimental Protocols

Protocol A: Conventional Reflux Synthesis (Standard Scale)
  • Preparation of Free Amine: Dissolve 1.0 mmol of (6-Methoxypyrazin-2-yl)methanamine hydrochloride in 10 mL of absolute ethanol. Add 1.1 mmol of triethylamine (

    
    ) dropwise while stirring at room temperature for 15 minutes to fully neutralize the HCl salt[7].
    
  • Carbonyl Addition: To the neutralized solution, slowly add 1.0 mmol of the target aldehyde (e.g., salicylaldehyde or thiophene-2-carboxaldehyde) dissolved in 5 mL of absolute ethanol[1][3].

  • Acid Catalysis & Dehydration: Add 2–3 drops of glacial acetic acid to the mixture[2][7]. Introduce 1.0 g of activated 3Å molecular sieves to the flask to sequester generated water[4].

  • Reflux: Attach a reflux condenser and heat the mixture to 70–80°C under continuous magnetic stirring for 3–5 hours[3]. Monitor the reaction progress via Thin Layer Chromatography (TLC)[2].

  • Isolation & Purification: Filter the hot solution to remove the molecular sieves. Cool the filtrate in an ice bath to induce precipitation. Collect the solid via vacuum filtration, wash with cold diethyl ether, and recrystallize from hot ethanol to afford the pure Schiff base[3][5].

Protocol B: Microwave-Assisted Synthesis (High-Throughput / Green Chemistry)
  • Setup: In a microwave-safe reaction vessel, combine 1.0 mmol of the pre-neutralized (6-Methoxypyrazin-2-yl)methanamine, 1.0 mmol of the target aldehyde, and 2 mL of anhydrous methanol[4][5].

  • Catalysis: Add 1 drop of glacial acetic acid.

  • Irradiation: Irradiate the mixture in a dedicated microwave synthesizer at 80°C (approx. 150–200 W) for 5–10 minutes[4][5].

  • Workup: Cool the vessel to room temperature. The product typically precipitates directly from the minimal solvent volume. Filter, wash, and dry under vacuum[4].

Self-Validating Analytical Assays

To ensure the integrity of the synthesized Schiff base and validate the protocol without immediate access to NMR, perform the following rapid chemical tests:

  • Schiff’s Reagent Test: Add a few drops of Schiff’s reagent to an ethanolic solution of the purified product. A negative result (absence of pink/magenta color) confirms the complete conversion of the free aldehyde group into the imine[2].

  • 2,4-DNPH Test: Addition of 2,4-dinitrophenylhydrazine should yield a negative result (no yellow/orange precipitate), confirming the absence of unreacted carbonyl starting materials[2].

Quantitative Data Summary

The following table summarizes the expected outcomes when optimizing the synthesis conditions for pyrazine-derived Schiff bases.

Synthesis MethodologyCatalystWater Removal StrategyReaction TimeExpected YieldProduct Purity
Room Temp StirringNoneNone24 h< 40%Low (Mixture)
Conventional RefluxGlacial Acetic AcidNone4–5 h65–75%Moderate
Optimized Reflux Glacial Acetic Acid Molecular Sieves (3Å) 3 h 85–90% High
Microwave-AssistedGlacial Acetic AcidSolvent Evaporation5–10 min> 90%High

References

  • Title: Simple Techniques for The Synthesis and Evaluation of Schiff Bases. Source: ijpsjournal.com.
  • Title: Synthesis of Schiff Bases by Non-Conventional Methods. Source: intechopen.com.
  • Title: Overview of Biological Activities and Synthesis of Schiff Base. Source: ijfmr.com.
  • Title: How to synthesize Schiff base out of amino acid and aldehyde? Source: researchgate.net.
  • Title: (6-METHOXYPYRAZIN-2-YL)METHANAMINE HYDROCHLORIDE | 2170894-68-3. Source: sigmaaldrich.com.
  • Title: 2170894-68-3 | (6-Methoxypyrazin-2-yl)methanamine hydrochloride. Source: chemscene.com.
  • Title: Synthesis Involving Asymmetric Pyrazine-Schiff Base with Co, Ni and Cu ions: Spectral and Magnetic Characterization. Source: rsisinternational.org.
  • Title: Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base. Source: mdpi.com.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting & Purification Guide for (6-Methoxypyrazin-2-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with (6-Methoxypyrazin-2-yl)methanamine hydrochloride .

This compound is a critical primary amine intermediate utilized in the synthesis of 1[1], which are potent PDE1 enzyme inhibitors targeted for neurodegenerative and psychiatric disorders (e.g., Alzheimer's, Parkinson's, and Schizophrenia)[1][2]. Because it serves as a key building block in late-stage reductive amination steps[2], the purity of this hydrochloride salt is paramount. Trace impurities can poison metal catalysts in subsequent steps or lead to inseparable side products in the final Active Pharmaceutical Ingredient (API).

Part 1: Mechanistic Origins of Common Impurities

To effectively troubleshoot, we must first understand the causality of impurity formation during the reduction of the starting material,3[3], to the target amine.

  • Secondary Amine Dimerization: During nitrile reduction, the reaction proceeds through a highly reactive imine intermediate. This imine can be nucleophilically attacked by the newly formed primary amine, releasing ammonia and forming a bis-alkylated secondary amine dimer.

  • Des-methoxy Impurity: The electron-deficient pyrazine ring makes the C-O bond of the methoxy group susceptible to hydrogenolysis. This is a common side-reaction if palladium on carbon (Pd/C) is used under high pressure or elevated temperatures.

  • Inorganic Salts: If chemical reduction (e.g.,

    
    ) is used instead of catalytic hydrogenation, residual boron or nickel salts can co-precipitate with the final hydrochloride salt.
    

Part 2: Troubleshooting FAQs

Q1: My isolated (6-Methoxypyrazin-2-yl)methanamine hydrochloride is heavily contaminated with the secondary amine dimer. How can I prevent this during synthesis? Expert Insight: Dimerization is a kinetic side-reaction. To suppress it, you must trap the primary amine or perform the reduction in an environment that heavily favors the primary amine. Solution: Conduct the hydrogenation in the presence of anhydrous ammonia (e.g., 7M


 in Methanol). The excess ammonia shifts the equilibrium of the imine-amine condensation back toward the primary amine, effectively shutting down the dimerization pathway.

Q2: I am observing cleavage of the methoxy group (des-methoxy impurity) during catalytic hydrogenation. What is the mechanistic cause and fix? Expert Insight: Palladium catalysts (Pd/C) are highly active for C-O and C-X bond hydrogenolysis on electron-deficient heteroaromatics. Solution: Switch the catalyst to Raney Nickel (Raney-Ni). Raney-Ni is highly selective for nitrile reduction without cleaving aryl-alkyl ethers. If Pd/C must be used, strictly control the hydrogen pressure (1 atm) and temperature (room temperature), and avoid prolonged reaction times.

Q3: The hydrochloride salt precipitated as a sticky, discolored gum rather than a free-flowing powder. How do I recover it? Expert Insight: Gummy precipitates usually result from the presence of residual water, unreacted starting material, or an excessively rapid addition of HCl, which traps impurities within the amorphous matrix. Solution: Do not attempt to dry the gum. Instead, resuspend the gum in a minimal amount of hot absolute ethanol, add activated charcoal to remove colored polymeric impurities, filter hot through Celite, and then slowly add diethyl ether to induce slow, highly ordered crystallization.

Q4: How do I remove inorganic salts (e.g., Ni, B) from the final HCl salt? Expert Insight: Inorganic salts are highly soluble in water but also exhibit partial solubility in polar protic solvents like methanol, which are often used for recrystallization. Solution: Convert the HCl salt back to the free base. Extract the free base into an organic solvent (e.g., dichloromethane) where inorganic salts are completely insoluble. Wash the organic layer with brine, dry, and re-precipitate the HCl salt using anhydrous HCl in dioxane.

Part 3: Experimental Protocols

Protocol A: Optimized Synthesis & Salt Formation (Minimizing Dimer)

This protocol utilizes ammonia to suppress dimerization and Raney-Ni to prevent hydrogenolysis.

  • Reaction Setup: Dissolve 6-methoxypyrazine-2-carbonitrile (1.0 eq) in a 7M solution of ammonia in methanol (10 mL/mmol).

  • Catalyst Addition: Add Raney Nickel (approx. 20% w/w). Caution: Raney Ni is highly pyrophoric; handle under inert atmosphere.

  • Hydrogenation: Purge the vessel with

    
    , then 
    
    
    
    . Stir under a hydrogen balloon (1 atm) at room temperature for 12-16 hours. Monitor via LC-MS until the nitrile is fully consumed.
  • Filtration: Filter the mixture through a tightly packed pad of Celite to remove the catalyst. Wash the pad thoroughly with methanol.

  • Concentration & Salt Formation: Concentrate the filtrate under reduced pressure. Dissolve the crude free base in anhydrous dichloromethane. Slowly add 4.0 M HCl in dioxane (1.2 eq) at 0°C.

  • Isolation: Stir for 30 minutes, filter the resulting white precipitate, wash with cold diethyl ether, and dry under vacuum.

Protocol B: Selective Recrystallization of the Hydrochloride Salt

Use this protocol to upgrade the purity of a contaminated or gummy batch.

  • Dissolution: Suspend the crude (6-Methoxypyrazin-2-yl)methanamine hydrochloride in a minimum volume of boiling absolute ethanol.

  • Clarification: If the solution is cloudy (indicating inorganic salts), filter hot. If colored, add 5% w/w activated carbon, boil for 5 mins, and filter hot through Celite.

  • Crystallization: Allow the clear filtrate to cool to room temperature slowly. Once at room temperature, add anhydrous diethyl ether dropwise until slight turbidity persists.

  • Maturation: Chill the mixture to 4°C overnight to maximize yield. Filter and wash with cold ethanol/ether (1:1).

Part 4: Quantitative Data Presentation

The following table summarizes the efficacy of various purification strategies for (6-Methoxypyrazin-2-yl)methanamine hydrochloride based on the specific impurity profile.

Purification MethodTarget Impurities RemovedProsConsExpected RecoveryExpected Purity
Recrystallization (EtOH/Ether) Trace Dimer, Color bodies, Unreacted NitrileScalable, maintains HCl salt form directlyCannot remove high levels of inorganic salts75 - 85%> 98%
Free-basing & Extraction Inorganic salts (Ni, B, Zn)Highly effective for desaltingRequires an extra step to re-form the HCl salt85 - 90%> 95%
Silica Gel Chromatography Dimer, Des-methoxy, RegioisomersHighest purity resolutionRequires free-basing; not ideal for large scale60 - 70%> 99.5%

Part 5: Mechanistic Visualization

ImpurityPathway SM 6-Methoxypyrazine-2-carbonitrile (Starting Material) Red Catalytic Reduction (H2, Pd/C or Raney Ni) SM->Red Imine Reactive Imine Intermediate Red->Imine +H2 DesMethoxy Des-methoxy Pyrazine (Hydrogenolysis Impurity) Red->DesMethoxy Harsh Conditions (Excess H2/Heat) Target (6-Methoxypyrazin-2-yl)methanamine (Primary Amine) Imine->Target +H2 (Fast) Dimer Secondary Amine Dimer (Major Impurity) Imine->Dimer Attack by Primary Amine (-NH3) Salt Target HCl Salt (Crystallization) Target->Salt HCl in Dioxane/Ether

Mechanistic pathway of (6-Methoxypyrazin-2-yl)methanamine synthesis and impurity formation.

Part 6: References

  • Title: WO2019121885A1 - 1H-pyrazolo[4,3-b]pyridines as PDE1 inhibitors Source: Google Patents URL:

  • Title: US11634416B2 - Combination treatments comprising administration of 1H-pyrazolo[4,3-b]pyridines Source: Google Patents URL:

Sources

Technical Support Center: Handling & Stability of (6-Methoxypyrazin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter unexpected degradation or poor recovery when working with functionalized pyrazines.

(6-Methoxypyrazin-2-yl)methanamine is a highly versatile building block, frequently utilized in the synthesis of PDE1 inhibitors for neurodegenerative and psychiatric disorders[1]. However, its bifunctional nature—combining an electron-deficient methoxypyrazine ring with a nucleophilic primary amine—creates a complex stability profile that is highly dependent on the pH of the surrounding media.

This guide bypasses generic advice to provide a deep, mechanistic troubleshooting framework for handling this compound in both acidic and basic environments.

I. Mechanistic Troubleshooting & FAQs

Q1: Why does my (6-Methoxypyrazin-2-yl)methanamine stock solution degrade when stored in 0.1 M HCl at elevated temperatures? The Causality: You are likely observing a mass shift of -14 Da in your LC-MS data, which corresponds to the loss of a methyl group. While the primary amine is safely protonated and stable in acidic media, the methoxy ether linkage is vulnerable. The pyrazine ring is inherently electron-withdrawing. When the pyrazine nitrogens are protonated in strong acid, the ring becomes even more electrophilic. At elevated temperatures, water or halide ions can attack the sterically unhindered methyl group, cleaving the ether bond to yield (6-hydroxypyrazin-2-yl)methanamine. This acid-catalyzed O-demethylation is a well-documented degradation pathway for methoxypyrazines[2].

Q2: I am running a cross-coupling reaction in a basic buffer (pH 10), but my compound is disappearing before the reaction even starts. What is happening? The Causality: In basic media (pH > 9), the primary amine is fully deprotonated to its free base form (


). Free primary amines are highly nucleophilic. If your reaction vessel is exposed to ambient air, the amine will rapidly react with dissolved 

to form a carbamate salt, effectively sequestering your starting material. Furthermore, the electron-rich free amine is susceptible to oxidative deamination over time, forming the corresponding pyrazine-2-carboxaldehyde.

Q3: How do I resolve peak tailing and variable recovery in my basic HPLC methods? The Causality: The free base form of the compound interacts strongly with residual silanol groups on standard C18 stationary phases. Additionally, the compound's aqueous solubility drops significantly in basic media, leading to micro-precipitation in the column frit. The Fix: Switch to a low-pH mobile phase (e.g., 0.1% Formic Acid or TFA) to keep the amine protonated, which improves peak shape and ensures the compound remains fully dissolved.

II. Chemical Degradation Pathways

To visualize the divergent behavior of this compound, refer to the logical relationship diagram below, which maps the pH-dependent degradation pathways.

Pathways A (6-Methoxypyrazin-2-yl)methanamine B Acidic Media (pH < 4) A->B C Basic Media (pH > 9) A->C D Protonation of Amine (Stable at RT) B->D E O-Demethylation (High Temp/Strong Acid) B->E Heat F Free Base Formation (Nucleophilic) C->F G Oxidation & Carbamate Formation (Air Exposure) C->G Air/CO2

Fig 1: pH-dependent degradation pathways of (6-Methoxypyrazin-2-yl)methanamine.

III. Quantitative Stability Profile

The following table synthesizes the stability metrics of (6-Methoxypyrazin-2-yl)methanamine across different pH environments.

ParameterAcidic Media (pH 1-4)Neutral Media (pH 6-8)Basic Media (pH 9-12)
Amine State Protonated (

)
Mixed EquilibriumFree Base (

)
Aqueous Solubility High (>50 mg/mL)Moderate (~10 mg/mL)Low (<2 mg/mL)
Primary Degradation O-Demethylation (Heat)Generally StableOxidation, Carbamylation
Estimated

(25°C)
> 6 months> 1 month< 1 week (ambient air)
Estimated

(80°C)
~ 48 hours~ 72 hours< 12 hours
IV. Self-Validating Experimental Protocol: Stability-Indicating Kinetic Assay

When assessing the stability of this compound for your specific assay conditions, you must use a methodology that differentiates between chemical degradation and physical loss (e.g., precipitation).

The Self-Validating Mechanism: This protocol incorporates 2-methylpyrazine as a chemically stable Internal Standard (IS). Because 2-methylpyrazine lacks the reactive primary amine and the labile methoxy group, it is inert to both acid hydrolysis[3] and basic oxidation. If the LC-MS peak area of the IS drops during the assay, it instantly alerts the researcher to a systemic error (e.g., precipitation, injection failure) rather than true chemical degradation of the target analyte.

Step-by-Step Methodology:
  • Stock Preparation: Dissolve (6-Methoxypyrazin-2-yl)methanamine hydrochloride and the IS (2-methylpyrazine) in LC-MS grade water to a concentration of 10 mM each.

  • Buffer Formulation: Prepare three 100 mM buffer systems: Citrate buffer (pH 3.0), Phosphate buffer (pH 7.4), and Carbonate buffer (pH 10.0).

  • Incubation: Aliquot 100 µL of the stock solution into 900 µL of each buffer system. Seal the vials under a nitrogen headspace to isolate the variable of oxidation/

    
     absorption. Incubate at the desired test temperature (e.g., 40°C).
    
  • Quenching (Critical Step): At timepoints 0, 4, 24, and 48 hours, extract a 50 µL aliquot. Immediately quench it into 950 µL of a quenching solution (50% Acetonitrile / 50% Water with 0.1% Formic Acid). Causality: Dropping the pH to ~3.0 instantly protonates the amine, halting any base-catalyzed reactions, while the dilution prevents acid-catalyzed O-demethylation.

  • Analysis: Analyze via HPLC-UV/MS. Calculate the ratio of the Analyte Peak Area to the IS Peak Area. A declining ratio confirms true chemical degradation.

Workflow S1 Prepare 10mM Stock (+ Internal Standard) S2 Incubate in Buffers (pH 3, 7.4, 10) S1->S2 S3 Quench Aliquots (0.1% FA in ACN/H2O) S2->S3 S4 HPLC-UV/MS Analysis (Timepoints: 0-48h) S3->S4 S5 Data Validation (Check IS Mass Balance) S4->S5

Fig 2: Self-validating workflow for kinetic stability testing.

V. References
  • "WO2019121885A1 - 1H-pyrazolo[4,3-b]pyridines as PDE1 inhibitors - Google Patents." Google Patents. URL:

  • "Correlation of 3-Isobutyl-2-methoxypyrazine to 3-Isobutyl-2-hydroxypyrazine during Maturation of Bell Pepper (Capsicum annuum) and Wine Grapes (Vitis vinifera)." ACS Publications. URL:[Link]

  • "Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle." MDPI. URL:[Link]

Sources

Purification methods for hygroscopic pyrazine salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Solid-State Chemistry. As a Senior Application Scientist, I frequently consult with drug development professionals who are struggling with the isolation and purification of pyrazine-based active pharmaceutical ingredients (APIs) and intermediates.

Pyrazines are weakly basic, electron-deficient azaheterocycles. When they form salts with strong acids, the resulting crystal lattice energy is often insufficient to overcome the high hydration energy of the counter-ion (especially chlorides). This thermodynamic mismatch causes the salt to rapidly absorb atmospheric moisture, leading to deliquescence (melting into a puddle) or "oiling out" (liquid-liquid phase separation) during crystallization.

This guide provides field-proven, self-validating methodologies to troubleshoot and overcome these hygroscopic challenges.

Core Workflow: Navigating Pyrazine Salt Isolation

Workflow A Crude Pyrazine Base B Counter-ion Screening (e.g., TsOH) A->B C Anhydrous Crystallization (KF < 500 ppm) B->C D Schlenk Filtration (N2 Atmosphere) C->D E Vacuum Drying (Elevated Temp) D->E

Workflow for the purification and isolation of hygroscopic pyrazine salts.

Troubleshooting FAQs & Mechanistic Insights

Q1: My pyrazine hydrochloride (HCl) salt "oils out" into a sticky gum instead of crystallizing. How do I force nucleation? The Causality: Oiling out occurs when trace water in your solvent system acts as an anti-solvent for the crystalline lattice, but remains a highly effective solvent for the amorphous phase. Because the chloride ion is exceptionally hydrophilic, even 0.1% water in your solvent can lower the glass transition temperature (


) of the salt, causing it to phase-separate as a viscous liquid rather than nucleate as a solid.
The Solution:  You must either rigorously dehydrate your system via azeotropic distillation prior to anti-solvent addition, or switch the counter-ion. Recent scale-up campaigns for pyrazine building blocks have demonstrated that switching from hydrochloric acid to p-toluenesulfonic acid (TsOH) significantly improves handling, yielding highly crystalline, non-hygroscopic solids [1].

OilingOut Sol Pyrazine Salt Solution Water Trace Water > 0.1%? Sol->Water LLPS Liquid-Liquid Phase Separation (Oiling Out) Water->LLPS Yes Nuc Crystal Nucleation Water->Nuc No Azeo Azeotropic Distillation LLPS->Azeo Remediation Azeo->Water Recirculate

Mechanistic pathway of pyrazine salt crystallization vs. oiling out.

Q2: I am required to use the HCl salt for my API formulation. How do I isolate it without it turning into a puddle on the filter paper? The Causality: Standard vacuum filtration on a Büchner funnel actively pulls ambient laboratory air—and therefore, ambient humidity—directly through the cold, highly porous filter cake. The high surface area of the crystals acts like a sponge for moisture, leading to rapid deliquescence. The Solution: You must isolate the solid under a strictly inert atmosphere. Utilizing Schlenk techniques or positive-pressure nitrogen filtration is mandatory for handling such moisture-sensitive compounds [2].

Q3: NMR shows persistent residual water even after 48 hours of vacuum drying. Why? The Causality: The water is likely not surface moisture; it has either formed a stable hydrate within the crystal lattice or is trapped within amorphous domains of the solid. Hygroscopicity is frequently used as a criterion in salt screening procedures because highly hygroscopic salts trap moisture that cannot be removed by simple vacuum without destroying the crystal habit [3]. The Solution: Resuspend the salt in a solvent capable of forming a low-boiling azeotrope with water (e.g., toluene or 2-methyltetrahydrofuran), distil off the azeotrope, and recrystallize.

Quantitative Data: Counter-Ion Selection for Pyrazine Salts

To minimize hygroscopicity, selecting an appropriate counter-ion is your most powerful tool. Below is a comparative analysis of common pyrazine salt forms based on typical pharmaceutical screening data.

Counter-IonAcid

Typical Hygroscopicity (% Weight Gain at 80% RH)Physical State During Standard Isolation
Hydrochloride (HCl) -6.1> 15.0% (Deliquescent)Sticky gum / Oils out readily
Trifluoroacetate (TFA) 0.235.0% - 10.0%Hygroscopic solid / Tacky powder
Methanesulfonate (MsOH) -1.92.0% - 5.0%Crystalline, moderately hygroscopic
p-Toluenesulfonate (TsOH) -2.8< 2.0%Highly crystalline, non-hygroscopic

Note: Data reflects general trends for monosubstituted pyrazine APIs. Always verify stoichiometries via quantitative NMR.

Validated Experimental Protocols

Protocol 1: Anhydrous Anti-Solvent Crystallization (Self-Validating System)

This protocol utilizes azeotropic drying to ensure the system is completely devoid of water prior to crystallization, preventing oiling out.

  • Dissolution: Dissolve the crude pyrazine base (1.0 eq) in anhydrous 2-methyltetrahydrofuran (2-MeTHF) at 40 °C.

  • Azeotropic Drying: Distill off 30% of the solvent volume under a light vacuum. Replenish with fresh anhydrous 2-MeTHF. Repeat this cycle twice.

  • Validation Checkpoint (Karl Fischer): Extract a 1 mL aliquot of the mother liquor and perform a Karl Fischer (KF) titration.

    • Self-Validation: Do not proceed unless the water content is strictly < 500 ppm . If the result is > 500 ppm, trace water remains; repeat Step 2.

  • Salt Formation: Slowly add the selected anhydrous acid (e.g., TsOH·

    
     pre-dried, or anhydrous HCl in dioxane) dropwise over 30 minutes while maintaining the temperature at 40 °C.
    
  • Anti-Solvent Addition: Slowly add anhydrous heptane (anti-solvent) until the solution becomes persistently turbid.

    • Self-Validation: Stop adding heptane immediately upon turbidity. Hold the temperature for 30 minutes to allow the seed bed to form. If the mixture turns into a biphasic liquid (oils out), your KF was too high or you added heptane too quickly.

  • Cooling: Ramp the temperature down to 5 °C at a controlled rate of 0.5 °C/min to maximize crystal size and purity.

Protocol 2: Inert-Atmosphere Schlenk Filtration

Use this protocol for the isolation of highly hygroscopic salts (like pyrazine HCl) to prevent deliquescence.

  • Apparatus Setup: Assemble a Schlenk frit (porosity 3 or 4) connected to a receiving flask. Attach the entire setup to a Schlenk line (dual vacuum/nitrogen manifold).

  • Purging: Evacuate the frit and receiving flask to < 1 mbar, then backfill with high-purity dry nitrogen. Repeat this cycle three times to ensure a completely moisture-free environment.

  • Transfer: Using a wide-bore cannula or under a heavy positive stream of nitrogen, transfer the pyrazine salt slurry from the crystallization vessel directly onto the Schlenk frit.

  • Filtration: Apply a slight vacuum to the receiving flask to pull the mother liquor through, or apply positive nitrogen pressure to the top of the frit to push the solvent through. Never pull ambient air through the cake.

  • Washing: Wash the filter cake twice with cold, strictly anhydrous anti-solvent (e.g., dry heptane or MTBE) via syringe.

  • Validation Checkpoint (Drying): Maintain positive nitrogen flow over the cake for 2 hours. The solid is ready for transfer to a vacuum oven only when the cake cracks and flows freely as a dry powder when agitated with a glass rod under nitrogen.

References

1.. Organic Process Research & Development, ACS Publications.[1] 2. . Wipf Group - University of Pittsburgh.[2] 3. . AAPS PharmSciTech, PMC - National Institutes of Health.[3]

Sources

Technical Support Center: Resolving NMR Aggregation in (6-Methoxypyrazin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Troubleshooting Center. This guide is designed for researchers, structural biologists, and drug development professionals encountering signal degradation, line broadening, or loss of resolution when analyzing (6-Methoxypyrazin-2-yl)methanamine (also known as (6-methoxy-2-pyrazinyl)methanamine).

As a Senior Application Scientist, I have structured this guide to move beyond basic tips. We will explore the physical chemistry driving the aggregation of this specific molecule, provide self-validating diagnostic protocols, and deliver field-proven solutions to restore spectral integrity.

The Physical Chemistry of the Problem

(6-Methoxypyrazin-2-yl)methanamine possesses three distinct structural features that drive self-assembly:

  • Primary Amine (-NH₂): Acts as a strong hydrogen bond donor and acceptor.

  • Methoxy (-OCH₃) & Pyrazine Nitrogens: Act as competitive hydrogen bond acceptors.

  • Heteroaromatic Ring: Provides a planar surface for strong

    
     stacking interactions.
    

The Causality of Line Broadening: When these molecules self-assemble into supramolecular "nano-entities" in solution, their effective hydrodynamic radius (


) increases. According to the Stokes-Einstein-Debye framework, this drastically slows their rotational tumbling rate, leading to a longer rotational correlation time (

). In NMR physics, a longer

accelerates spin-spin (transverse) relaxation (

)[1]. Because the NMR linewidth at half-height (

) is inversely proportional to

(

), the rapid dephasing of magnetization in the xy-plane manifests as severely broadened peaks, often completely obscuring critical

-coupling multiplets[1][2].

Mechanism Monomer Monomeric (6-Methoxypyrazin-2-yl)methanamine Fast Tumbling (Short τc) HBond Intermolecular H-Bonding (Amine - Pyrazine/Methoxy) Monomer->HBond High Conc. / Non-polar Solvent PiStack π-π Stacking (Pyrazine Rings) Monomer->PiStack NMR_Monomer Sharp NMR Signals (Slow T2 Relaxation) Monomer->NMR_Monomer Yields Aggregates Supramolecular Aggregates Slow Tumbling (Long τc) NMR_Agg Broad NMR Signals (Fast T2 Relaxation) Aggregates->NMR_Agg Yields HBond->Aggregates PiStack->Aggregates

Mechanistic pathway of (6-Methoxypyrazin-2-yl)methanamine aggregation and its NMR impact.

Frequently Asked Questions (Troubleshooting)

Q1: My ¹H NMR spectrum in CDCl₃ shows broad, unresolved humps. Is this an instrument shimming issue or aggregation? A: While poor shimming causes broad lines, it affects all peaks equally (including the solvent and TMS reference). If your solvent peak is sharp but the analyte peaks are broad, you are observing aggregation[2]. In non-polar solvents like CDCl₃, the primary amine and pyrazine ring lack competitive solvent interactions, forcing them to hydrogen-bond and


-stack with each other, forming slow-tumbling oligomers.

Q2: How can I definitively prove that my sample is aggregating without changing the solvent? A: You must probe the relaxation dynamics directly. Run a


-filtered Carr-Purcell-Meiboom-Gill (CPMG) experiment. Monomeric small molecules will retain their signal intensity over long spin-echo delays (e.g., 200 ms). Aggregates, due to their fast 

relaxation, will show rapid signal decay, often disappearing within 10–50 ms[3]. (See Protocol 1 below).

Q3: What is the most effective solvent strategy to disrupt these specific aggregates? A: You must switch to a solvent that competitively disrupts hydrogen bonding. DMSO-d₆ is highly recommended because its strongly polarized S=O bond acts as an excellent hydrogen bond acceptor, sequestering the primary amine protons and breaking up intermolecular networks[2]. Alternatively, Methanol-d₄ (CD₃OD) can act as both a donor and acceptor.

Q4: I need to run my binding assay in an aqueous buffer (D₂O). How do I prevent aggregation here? A: In aqueous environments, hydrophobic effects and


-stacking drive aggregation. The most robust solution is to lower the pH. By adjusting the pH to ~3.0–4.0 (using DCl or a deuterated acidic buffer), you fully protonate the primary amine to -NH₃⁺[4]. The resulting positive charges create strong electrostatic repulsion between the monomers, effectively preventing self-assembly and restoring sharp resonances[4].

Quantitative Data: Impact of Conditions on Spectral Quality

The following table summarizes the expected physical states and NMR parameters for (6-Methoxypyrazin-2-yl)methanamine under various sample conditions.

Sample ConditionPrimary Intermolecular InteractionExpected Aggregate StateTypical

Relaxation
Expected Linewidth (

)
10 mM in CDCl₃ H-bonding &

-stacking
Large Nano-entitiesVery Fast (< 20 ms)Broad (> 15 Hz), lost

-coupling
1 mM in CDCl₃ H-bondingSmall OligomersFast (20 - 50 ms)Moderate (5 - 15 Hz)
10 mM in DMSO-d₆ Solvent-Solute H-bondingMonomericSlow (> 200 ms)Sharp (< 2 Hz), resolved multiplets
5 mM in D₂O (pH 7.4) Hydrophobic /

-stacking
Micellar / AmorphousFast (< 50 ms)Broad (> 10 Hz)
5 mM in D₂O (pH 3.0) Electrostatic RepulsionMonomeric (Protonated)Slow (> 200 ms)Sharp (< 2 Hz)

Self-Validating Experimental Protocols

Protocol 1: -CPMG Relaxation Assay for Nano-entity Detection

This protocol utilizes relaxation dynamics to differentiate between true monomeric solutions and hidden colloidal aggregates[3].

  • Sample Preparation: Prepare a 2–5 mM sample of the compound in your current problematic solvent. Transfer 550 µL to a clean 5 mm NMR tube[4].

  • Pulse Sequence Selection: Load a 1D CPMG pulse sequence equipped with solvent suppression if necessary (e.g., cpmg1d or cpmgpr1d on Bruker spectrometers).

  • Parameter Setup:

    • Set the spin-echo delay (

      
      ) to a fixed value (e.g., 1–2 ms).
      
    • Set up an array of experiments varying the number of echo loops (

      
      ) to achieve total relaxation delays (
      
      
      
      filter times) of: 10 ms, 50 ms, 100 ms, 200 ms, and 400 ms .
  • Acquisition & Processing: Acquire 16–32 scans per increment. Process the spectra with identical phase and baseline corrections.

  • Data Interpretation: Plot the intensity of an isolated peak (e.g., the methoxy singlet at ~3.9 ppm). If the signal intensity drops by >50% within the first 50 ms, your sample is highly aggregated. If the signal persists robustly past 200 ms, the molecule is monomeric and tumbling freely[3].

Protocol 2: Electrostatic Disruption via pH Titration (Aqueous Samples)

This protocol leverages charge repulsion to validate and resolve aggregation in D₂O.

  • Initial Acquisition: Acquire a standard ¹H NMR spectrum of your sample in unbuffered D₂O (~pH 7.0). Note the broadness of the aromatic pyrazine protons.

  • Acidification: Add 1–2 µL aliquots of 0.1 M DCl (Deuterium chloride) directly into the NMR tube.

  • Equilibration: Invert the tube gently 5–6 times to ensure homogeneous mixing.

  • Re-acquisition: Re-acquire the ¹H NMR spectrum.

  • Validation: As the pH drops below the

    
     of the primary amine, protonation occurs. You will observe a dramatic sharpening of the peaks and a slight downfield chemical shift perturbation (CSP) of the protons adjacent to the amine, confirming the successful dissolution of the aggregates[4].
    

Diagnostic & Resolution Workflow

NMRAggregationWorkflow Start Acquire Initial 1H NMR (6-Methoxypyrazin-2-yl)methanamine CheckBroad Observe Line Broadening or Loss of Signal? Start->CheckBroad RunTests Run T2-CPMG Assay (Protocol 1) CheckBroad->RunTests Yes Success Acquire High-Resolution NMR Spectrum CheckBroad->Success No ConfirmAgg Fast T2 Relaxation Confirmed? RunTests->ConfirmAgg Solvent Switch to H-bond Acceptor Solvent (DMSO-d6) ConfirmAgg->Solvent Yes (Organic) Dilution Serial Dilution (< 1 mM) ConfirmAgg->Dilution Yes (Concentration) Acidify Lower pH in D2O (Protonate Primary Amine) ConfirmAgg->Acidify Yes (Aqueous) Solvent->Success Dilution->Success Acidify->Success

Workflow for diagnosing and resolving NMR sample aggregation.

References[2] "How to avoid a broad signal in H-NMR spectra due to self-aggregation between analyte molecules?" ResearchGate. Available at: https://www.researchgate.net/post/How_to_avoid_a_broad_signal_in_H-NMR_spectra_due_to_self-aggregation_between_analyte_molecules[3] "Exposing Small-Molecule Nanoentities by a Nuclear Magnetic Resonance Relaxation Assay" Journal of Medicinal Chemistry - ACS Publications. Available at: https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01550[4] "NMR Sample Policy" University of Birmingham. Available at: https://www.birmingham.ac.uk/facilities/nmr/sample-policy[1] "Water NMR for Protein Aggregation Characterization" University of Maryland School of Pharmacy. Available at: https://www.umaryland.edu/media/umb/pharmacy/centers/cersi/Relaxation-Rates-in-NMR.pdf

Sources

Validation & Comparative

The Structural Significance of (6-Methoxypyrazin-2-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the 1H NMR Spectral Analysis of (6-Methoxypyrazin-2-yl)methanamine Hydrochloride

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (6-Methoxypyrazin-2-yl)methanamine hydrochloride (CAS No. 2170894-68-3).[1] Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a basic spectral interpretation to offer a deeper understanding of the structural nuances revealed by ¹H NMR spectroscopy. We will explore the rationale behind chemical shift assignments, the influence of the hydrochloride salt form on the spectrum, and a comparative analysis with related pyrazine derivatives.

(6-Methoxypyrazin-2-yl)methanamine hydrochloride is a substituted pyrazine derivative. The pyrazine ring is a core motif in numerous biologically active molecules and approved pharmaceuticals. Accurate structural elucidation is paramount for quality control, impurity profiling, and understanding structure-activity relationships (SAR) in drug discovery. ¹H NMR spectroscopy is an indispensable tool for providing a detailed atomic-level map of the molecule.

Predicted ¹H NMR Spectrum: A Detailed Interpretation

While a definitive experimental spectrum is the gold standard, a predicted spectrum based on established principles of NMR and data from analogous structures provides a robust framework for analysis. The structure of (6-Methoxypyrazin-2-yl)methanamine hydrochloride features four distinct proton environments, which will give rise to four main signals in the ¹H NMR spectrum.

The formation of the hydrochloride salt has a significant impact on the spectrum. The protonation of one of the pyrazine nitrogen atoms leads to a decrease in electron density across the aromatic ring. This deshielding effect causes the ring protons to resonate at a lower field (higher ppm) compared to the free base.[2] Studies on 2-methoxypyrazine have shown that protonation occurs at the N4 position, which is para to the methoxy group.[3] A similar effect is expected here. Furthermore, the protons of the aminomethyl group (-CH₂NH₃⁺) will be significantly deshielded and may exhibit broadness due to quadrupolar relaxation and exchange with the solvent.

Here is a breakdown of the expected signals:

  • Pyrazine Ring Protons (H-3, H-5): The two protons on the pyrazine ring are in different chemical environments.

    • H-3: This proton is situated between two nitrogen atoms (one of which is protonated) and adjacent to the aminomethyl group. It is expected to be the most deshielded of the ring protons, appearing as a singlet.

    • H-5: This proton is adjacent to the methoxy group and a nitrogen atom. It will also be deshielded and appear as a singlet.

  • Methylene Protons (-CH₂-): The two protons of the methylene bridge between the pyrazine ring and the amine group are chemically equivalent. They will appear as a singlet, shifted downfield due to the proximity of the aromatic ring and the positively charged ammonium group.

  • Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group will give rise to a sharp singlet. This signal is typically found in a characteristic upfield region for methoxy groups attached to aromatic rings.

  • Ammonium Protons (-NH₃⁺): The three protons on the nitrogen atom will likely appear as a broad singlet. Their chemical shift can be highly variable and dependent on the solvent, concentration, and temperature due to hydrogen exchange.

Table 1: Predicted ¹H NMR Spectral Data for (6-Methoxypyrazin-2-yl)methanamine Hydrochloride
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Prediction
Pyrazine H-3~8.6 - 8.8Singlet (s)1HDeshielded by adjacent protonated nitrogen and aminomethyl group. Pyrazine protons typically resonate around δ 8.5.[4]
Pyrazine H-5~8.3 - 8.5Singlet (s)1HDeshielded by aromatic ring and influenced by the electron-donating methoxy group.
Methylene (-CH₂NH₃⁺)~4.3 - 4.5Singlet (s)2HDeshielded by the adjacent pyrazine ring and the positively charged ammonium group.
Methoxy (-OCH₃)~4.0 - 4.2Singlet (s)3HTypical range for a methoxy group on an electron-deficient aromatic ring.[5]
Ammonium (-NH₃⁺)Variable (e.g., ~8.0 - 9.0)Broad Singlet (br s)3HBroad due to quadrupolar effects and exchange; chemical shift is solvent and concentration dependent.

Note: Predicted chemical shifts are based on analysis of similar pyrazine structures and general principles of NMR spectroscopy.[6][7] The actual values may vary depending on the solvent and experimental conditions.

Comparative Spectral Analysis

A comparison with structurally related compounds validates our predictions.

  • 2-Methylpyrazine: The ring protons in 2-methylpyrazine appear between δ 8.3 and 8.5 ppm.[7] The presence of an electron-donating methyl group influences these shifts. In our target molecule, the combination of an electron-donating methoxy group and an electron-withdrawing protonated aminomethyl group leads to a more complex pattern of shielding and deshielding.

  • 2-Methoxypyrazine: The protons of 2-methoxypyrazine resonate around δ 8.0-8.1 ppm.[8] The downfield shift predicted for the ring protons in our target compound (~8.3-8.8 ppm) is consistent with the powerful deshielding effect of N-protonation in the hydrochloride salt form.[2]

  • Structurally Similar Amines: The methylene protons in benzylamine hydrochloride are found around δ 4.2 ppm. Our prediction of δ 4.3-4.5 ppm for the methylene protons in the target molecule is in good agreement, accounting for the influence of the pyrazine ring.

Workflow for ¹H NMR Spectrum Analysis

The logical process for analyzing the ¹H NMR spectrum of this compound can be visualized as a systematic workflow.

G cluster_0 Data Acquisition & Processing cluster_1 Spectral Interpretation cluster_2 Structure Verification A Prepare Sample (e.g., in DMSO-d6) B Acquire 1H NMR Spectrum A->B C Process Data (Phase, Baseline, Reference) B->C D Identify Number of Signals (4 expected) C->D E Analyze Chemical Shifts (ppm) (Assign functional groups) D->E F Analyze Integration (Determine proton ratios) E->F G Analyze Multiplicity (Confirm connectivity) F->G H Assemble Structural Fragments G->H I Compare with Predicted Spectrum H->I J Identify Impurity Signals I->J K Structure Confirmed J->K Final Structure Confirmation

Caption: Workflow for the analysis of the ¹H NMR spectrum.

Experimental Protocol for Data Acquisition

Obtaining a high-quality, interpretable spectrum requires careful sample preparation and parameter selection.

Objective: To acquire a publication-quality ¹H NMR spectrum of (6-Methoxypyrazin-2-yl)methanamine hydrochloride.

Materials:

  • (6-Methoxypyrazin-2-yl)methanamine hydrochloride (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, D₂O)

  • NMR tube (5 mm)

  • Pipettes and vials

Procedure:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the solid compound directly into a clean, dry vial.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. DMSO-d₆ is often a good choice for hydrochloride salts as it will clearly show the -NH₃⁺ protons. D₂O can also be used, but will result in the exchange of the -NH₃⁺ protons with deuterium, causing their signal to disappear. This can be a useful diagnostic experiment.[9]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently vortex or sonicate until the sample is completely dissolved.

  • Transfer to NMR Tube: Using a pipette, transfer the solution to a clean 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Set the appropriate spectral width, acquisition time, and relaxation delay. A standard ¹H experiment is typically sufficient.

  • Data Acquisition: Acquire the Free Induction Decay (FID) data. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Reference the spectrum. If using DMSO-d₆, reference the residual solvent peak to δ 2.50 ppm.

    • Integrate all signals to determine the relative proton ratios.[10]

Identifying Potential Impurities

During synthesis, several process-related impurities could be present.[11][12] ¹H NMR is an excellent tool for their detection and identification.

  • Starting Materials: Unreacted starting materials would show their own characteristic signals.

  • Regioisomers: An isomeric product, such as (5-Methoxypyrazin-2-yl)methanamine hydrochloride, would present a different set of signals for the pyrazine protons due to the different substitution pattern.

  • De-alkylation Products: Loss of the methyl group from the methoxy ether would result in a hydroxypyrazine derivative. This would be indicated by the disappearance of the methoxy singlet around δ 4.0-4.2 ppm and the appearance of a broad phenolic -OH signal.

A rigorous analysis involves comparing the obtained spectrum against a certified reference standard. Any unassigned peaks should be investigated as potential impurities.

Conclusion

The ¹H NMR spectrum of (6-Methoxypyrazin-2-yl)methanamine hydrochloride provides a wealth of structural information. A systematic analysis of chemical shifts, signal integrations, and multiplicities allows for the unambiguous confirmation of its molecular structure. By comparing the spectrum to that of related pyrazine derivatives and understanding the influence of N-protonation, a high degree of confidence in the structural assignment can be achieved. This guide provides the foundational knowledge for researchers to effectively utilize ¹H NMR spectroscopy for the characterization and quality control of this important chemical entity.

References

  • Google Patents.
  • Liu, M., et al. (1991). An Investigation of Protonation in 2-Methoxy Pyrazine Using 13C AND 15N NMR Spectroscopy. Spectroscopy Letters, 24(5), 655-660. [Link]

  • Sá, R. D. S., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Molekul, 17(2), 110-120. [Link]

  • PubChem. 2-Methoxy-3-methylpyrazine. National Institutes of Health. [Link]

  • The Royal Society of Chemistry. (2024). Supporting Information for Pyrazine derivatives Synthesis in Continuous-flow system. [Link]

  • Szafran, M., & Brzezinski, B. (1969). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 17(9), 553-557. [Link]

  • PubChemLite. 1-(6-methoxy-2,3-dihydro-1h-inden-5-yl)methanamine hydrochloride. [Link]

  • ResearchGate. 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine, 3-Methylpyridine, 4-Methylpyridine and 2, 4-Dimethylpyridine. [Link]

  • Reddy, G. J., et al. (2013). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Scientia Pharmaceutica, 81(3), 697-711. [Link]

  • FEMA. 2-ETHYL(OR METHYL)-(3,5 AND 6)-METHOXYPYRAZINE. [Link]

  • Digital CSIC. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. [Link]

  • Chad's Prep. (2018). Interpreting NMR Example 1. YouTube. [Link]

  • Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(18), 10323-10326. [Link]

  • Durham E-Theses. Synthesis strategies to 3-alkyl-2-methoxy pyrazines. [Link]

  • LibreTexts Chemistry. 6.7: ¹H NMR Spectra and Interpretation (Part II). [Link]

  • NIST WebBook. 2-methoxy-3,5-dimethylpyrazine. [Link]

  • Wang, L., et al. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 21(8), 1041. [Link]

  • Al-Hamdani, A. A. S., et al. (2021). Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol. Molecules, 26(19), 5946. [Link]

  • PubChem. 2-Methoxy-3-(1-methylpropyl)pyrazine. National Institutes of Health. [Link]

  • Science of Synthesis. 6.2.2. Pyrazines. Thieme. [Link]

  • The Royal Society of Chemistry. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]

  • Varian, Inc. Table 1 1H NMR (400MHz, pyridine-d5, 363K) 1-heptaacetate. [Link]

Sources

Comprehensive Comparison Guide: Reference Standards for (6-Methoxypyrazin-2-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(6-Methoxypyrazin-2-yl)methanamine hydrochloride (CAS: 2170894-68-3) is a highly specialized primary amine salt with the molecular formula C₆H₁₀ClN₃O and a molecular weight of 175.62 g/mol [1]. As a critical building block, it is predominantly utilized in the synthesis of novel phosphodiesterase 1 (PDE1) inhibitors—specifically 1H-pyrazolo[4,3-b]pyridines—which are currently under investigation for the treatment of psychiatric and cognitive disorders such as Alzheimer's disease and schizophrenia[2].

For researchers and drug development professionals, selecting the appropriate grade of reference standard for this intermediate is paramount. This guide objectively compares Certified Reference Materials (CRMs) against standard research-grade materials, providing self-validating experimental protocols and quantitative data to support rigorous analytical workflows.

Mechanistic Significance in Drug Development

In the synthesis of PDE1 inhibitors, (6-Methoxypyrazin-2-yl)methanamine hydrochloride acts as a crucial coupling partner[2]. The purity of this starting material directly dictates the impurity profile of the final Active Pharmaceutical Ingredient (API). If structurally similar regioisomers—such as (5-methoxypyrazin-2-yl)methanamine—are present in the starting material, they will propagate through the synthetic pathway. These resulting API impurities are notoriously difficult to purge downstream due to their identical molecular weights and nearly indistinguishable physicochemical properties. Thus, a highly characterized reference standard is required to accurately quantify and control these impurities at the source.

G A (6-Methoxypyrazin-2-yl) methanamine HCl C PDE1 Inhibitor (API) A->C Coupling B Pyrazolo[4,3-b]pyridine Core B->C Coupling D Cognitive/Psychiatric Therapeutics C->D Target Engagement

Caption: Pathway of (6-Methoxypyrazin-2-yl)methanamine HCl in PDE1 inhibitor development.

Comparative Analysis: CRM vs. Working Standards

When establishing analytical methods for API release or IND/NDA filings, the choice between a Certified Reference Material (CRM) and a Working Standard (Research Grade) is a critical compliance decision. CRMs are manufactured under strict ISO 17034 guidelines, whereas research-grade materials[3] are typically used for early-stage discovery.

ParameterCertified Reference Material (CRM)Working Standard (Research Grade)
Purity (HPLC) ≥ 99.5%≥ 95.0%
Identity Verification Orthogonal (NMR, MS, IR)Single-method (usually NMR)
Traceability ISO 17034 / ISO/IEC 17025Lot-specific COA (Non-accredited)
Water Content Quantified (Karl Fischer)Often not quantified
Primary Application API release testing, Regulatory filingsEarly-stage discovery, screening
Cost HighLow to Moderate

Self-Validating Experimental Protocols for Standard Qualification

To ensure absolute trustworthiness in analytical testing, the protocols used to qualify these reference standards must be self-validating. This means every test must include built-in controls (e.g., system suitability, internal standards) so that the data inherently proves its own validity.

Protocol 1: Chromatographic Purity Assessment (HPLC-UV)
  • Step 1: Mobile Phase Preparation. Prepare Mobile Phase A (0.1% Trifluoroacetic acid in LC-MS grade water) and Mobile Phase B (0.1% TFA in Acetonitrile).

    • Causality: The pyrazine ring has strong UV absorbance, but the primary amine group can cause severe peak tailing on standard C18 columns due to secondary interactions with residual silanols. The low-pH TFA buffer ensures the amine remains fully protonated, mitigating these interactions.

  • Step 2: Column Selection. Equip the system with a Superficially Porous Particle (SPP) C18 column (e.g., 2.7 µm, 4.6 x 100 mm).

    • Causality: SPP columns provide higher theoretical plate counts and better resolution for structurally similar pyrazine isomers compared to fully porous particles.

  • Step 3: System Suitability Test (SST). Inject a blank solution, followed by a resolution mixture containing (6-Methoxypyrazin-2-yl)methanamine and a known spike of (5-Methoxypyrazin-2-yl)methanamine.

    • Self-Validation: The analytical run is only validated if the baseline is free of interference and the resolution factor (Rs) between the two isomers is > 1.5. If the SST fails, the run is aborted, preventing false purity reporting.

  • Step 4: Sample Analysis. Inject the reference standard solution at 1.0 mg/mL. Monitor at 280 nm, where the pyrazine chromophore exhibits optimal absorption.

Protocol 2: Structural Identity and Absolute Purity (1H-qNMR)
  • Step 1: Sample Preparation. Dissolve 10.0 mg of the reference standard and 5.0 mg of a certified internal standard (e.g., Maleic acid) in 0.6 mL of Deuterated Chloroform (CDCl₃).

    • Causality: HPLC only provides relative purity based on UV response. To determine absolute purity, quantitative NMR (qNMR) is required. Maleic acid is chosen because its singlet resonance (~6.2 ppm) does not overlap with the pyrazine aromatic protons (8.1-8.3 ppm) or the methoxy protons (~3.9 ppm)[2].

  • Step 2: Acquisition. Acquire the 1H-NMR spectrum at 400 MHz with a relaxation delay (D1) of at least 30 seconds.

    • Causality: A long D1 ensures complete longitudinal relaxation of all nuclei, which is an absolute physical requirement for accurate quantitative integration.

  • Step 3: Data Analysis. Integrate the maleic acid peak against the distinct pyrazine aromatic protons.

    • Self-Validation: The absolute purity is calculated using the integral ratio. This orthogonal value must match the mass balance derived from HPLC, Karl Fischer, and Residue on Ignition (ROI) to validate the standard's certification.

Workflow Start Raw Material Batch SST System Suitability Test (SST) (Blank & Resolution Spike) Start->SST NMR 1H-qNMR Analysis (Absolute Purity & Identity) Start->NMR Orthogonal KF Titration & ROI (Water & Inorganic Ash) Start->Orthogonal HPLC HPLC-UV Analysis (Purity > 99.0%) SST->HPLC Pass Decision Mass Balance Calculation HPLC->Decision NMR->Decision Orthogonal->Decision Cert Certified Reference Material (CRM) Decision->Cert Concordance > 99%

Caption: Self-validating analytical workflow for certifying reference standards.

Experimental Data Presentation

The following table summarizes the experimental validation results comparing a highly characterized CRM batch against a standard Working Grade batch of (6-Methoxypyrazin-2-yl)methanamine hydrochloride.

Analytical MethodParameter TestedAcceptance CriteriaCRM Batch ResultWorking Standard Result
HPLC-UV (280 nm) Chromatographic Purity> 99.0%99.8%96.4%
1H-qNMR Absolute Purity> 98.0%99.5%Not Determined
Karl Fischer Water Content< 1.0%0.2%1.5%
Residue on Ignition Inorganic Impurities< 0.1%0.04%0.3%
Mass Balance Overall Purity> 98.5%99.56% ~94.6%

Conclusion & Best Practices

For early-stage screening, working-grade (6-Methoxypyrazin-2-yl)methanamine hydrochloride (typically ~95% purity) is cost-effective and sufficient[3]. However, as a program advances into IND-enabling studies and API scale-up, the transition to a fully qualified Certified Reference Material (CRM) is non-negotiable. The CRM's orthogonally verified mass balance ensures that trace regioisomers and inorganic impurities do not compromise the safety profile of the final PDE1 inhibitor therapeutic. Always ensure the compound is stored properly at 2-8°C in a sealed, dry environment to prevent hygroscopic degradation[1].

References

  • Combination treatments comprising administration of 1H-pyrazolo[4,3-b]pyridines (US11634416B2). Google Patents.

Sources

Infrared (IR) spectroscopy peaks for methoxypyrazine amine HCl

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to FTIR Sampling: Characterizing Methoxypyrazine Amine Hydrochloride

For analytical chemists and drug development professionals, the accurate structural characterization of pharmaceutical intermediates is a critical quality control step. Methoxypyrazine amine hydrochloride—a structural motif frequently encountered in flavor chemistry and medicinal scaffolds—presents a unique analytical challenge. Characterizing its hydrochloride salt form via Fourier-Transform Infrared (FTIR) spectroscopy requires balancing the rapid throughput of modern sampling techniques against the high-resolution demands of complex hydrogen-bonded networks.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of Attenuated Total Reflectance (ATR-FTIR) against the traditional Transmission (KBr Pellet) method for analyzing methoxypyrazine amine HCl. This guide goes beyond basic operating instructions to explain the mechanistic causality behind spectral phenomena, providing a self-validating framework for robust data acquisition.

The Spectral Fingerprint: Causality of Key IR Peaks

Before selecting a sampling technique, we must understand the target molecule's vibrational mechanics. Methoxypyrazine amine HCl contains three primary functional domains: the protonated primary amine (-NH₃⁺), the aromatic pyrazine core, and the methoxy ether linkage.

The most critical diagnostic region for confirming the salt form (as opposed to the free base) is the 3200–2500 cm⁻¹ window. The protonation of the amine induces extensive intermolecular hydrogen bonding with the chloride counterion. This physical constraint broadens the stretching frequencies and creates multiple overlapping overtone bands, often referred to as the "ammonium band"[1].

Table 1: Expected FTIR Peak Assignments for Methoxypyrazine Amine HCl

Functional GroupWavenumber Range (cm⁻¹)Intensity & ShapeMechanistic Causality
Amine Hydrochloride (-NH₃⁺ Cl⁻) 3200 – 2500Strong, Broad, Multi-bandExtensive intermolecular hydrogen bonding between the protonated amine and chloride counterion creates overlapping overtones[2].
N-H Bending (Amine Salt) 1610 – 1550Medium to Strong, SharpAsymmetric and symmetric deformation of the -NH₃⁺ group.
Pyrazine Ring (C=N, C=C) 1580 – 1400Medium, Multiple PeaksAromatic ring stretching vibrations.
Methoxy Group (C-O-C Asym.) 1250 – 1200Strong, SharpAsymmetric stretching of the ether linkage on the aromatic ring[3].
Methoxy Group (C-O-C Sym.) 1050 – 1000Medium, SharpSymmetric stretching of the ether linkage.

Methodological Comparison: ATR-FTIR vs. KBr Pellet

Selecting the correct sampling technique depends entirely on your analytical objective. Neither technique is universally superior; they are tools engineered for different thermodynamic and optical realities.

Attenuated Total Reflectance (ATR-FTIR)

ATR relies on an evanescent wave penetrating the sample when an infrared beam undergoes total internal reflection within a high-refractive-index crystal (e.g., Diamond or Germanium).

  • Performance Advantage: Unparalleled speed, minimal sample preparation, and excellent sample-to-sample reproducibility[4].

  • Mechanistic Limitation: The penetration depth (

    
    ) of the evanescent wave is directly proportional to the wavelength of the infrared light. Therefore, at higher wavenumbers (e.g., the 3200–2500 cm⁻¹ amine salt region), the beam penetrates less deeply into the sample than at lower wavenumbers (e.g., the 1200 cm⁻¹ methoxy region). This artificially reduces the relative absorbance of the crucial amine hydrochloride peaks compared to a true transmission spectrum[5].
    
Transmission Spectroscopy (KBr Pellet)

The KBr pellet technique requires dispersing a solid sample uniformly within an infrared-transparent potassium bromide matrix, which is pressed into a disc.

  • Performance Advantage: It produces a true transmission spectrum that adheres strictly to the Beer-Lambert law, offering superior signal-to-noise ratios and maximum sensitivity for resolving the complex, broad bands of the amine hydrochloride region[6].

  • Mechanistic Limitation: KBr is highly hygroscopic. If ambient moisture is absorbed during preparation, water will introduce a massive, broad O-H stretch at ~3400 cm⁻¹ and an H-O-H bend at ~1640 cm⁻¹. These artifacts can heavily mask or distort the N-H bending modes of the amine salt[7].

Self-Validating Experimental Protocol

To ensure scientific integrity, every FTIR workflow must act as a self-validating system. The following protocols integrate mandatory internal checks to prevent false-positive spectral interpretations.

Phase 1: System Calibration & Baseline Validation

  • Purge & Background: Purge the spectrometer with dry nitrogen. Collect a background spectrum.

    • Validation Check: Ensure atmospheric CO₂ (~2350 cm⁻¹) and H₂O vapor (~3800-3600 cm⁻¹, 1600 cm⁻¹) peaks are negligible.

  • Wavenumber Calibration: Run a standard polystyrene calibration film.

    • Validation Check: Confirm the presence of sharp peaks at exactly 3028 cm⁻¹, 1601 cm⁻¹, and 906 cm⁻¹. Deviations >2 cm⁻¹ require interferometer recalibration.

Phase 2: Sample Execution (Choose A or B)

Workflow A: ATR-FTIR (For Rapid QC)

  • Application: Place 2-5 mg of methoxypyrazine amine HCl directly onto the diamond ATR crystal.

  • Compression: Apply the pressure anvil until the clutch clicks.

    • Causality: The evanescent wave only penetrates 0.5–2.0 µm. Intimate optical contact is mandatory to prevent signal attenuation[4].

  • Acquisition: Collect 64 scans at 4 cm⁻¹ resolution. Apply an ATR correction algorithm to adjust for wavelength-dependent penetration.

    • Validation Check: The baseline at 4000 cm⁻¹ must be flat. A sloping baseline indicates insufficient anvil pressure or poor particle-crystal contact.

Workflow B: KBr Pellet (For High-Resolution Structural Proof)

  • Matrix Homogenization: Weigh 1 mg of the amine salt and 99 mg of IR-grade, oven-dried KBr. Grind thoroughly in an agate mortar for 2 minutes.

    • Causality: A 1% concentration prevents total absorption ("topping out") of the strong C-O-C bands and ensures Beer-Lambert compliance[6].

  • Pellet Pressing: Transfer the mixture to a 13 mm die and apply 10 tons of pressure under a vacuum for 3 minutes.

    • Causality: Vacuum removes entrapped air, preventing light scattering and yielding an optically transparent disc[5].

  • Acquisition: Collect 64 scans at 4 cm⁻¹ resolution.

    • Validation Check: Inspect the 3400 cm⁻¹ region. A massive, broad peak indicates the KBr absorbed ambient moisture[7]. If present, the pellet is compromised and must be remade in a low-humidity environment.

Methodological Decision Matrix

FTIR_Workflow Start Sample: Methoxypyrazine Amine HCl Decision Primary Analytical Goal? Start->Decision ATR_Path Rapid Screening / QC (ATR-FTIR) Decision->ATR_Path Speed & Reproducibility KBr_Path High-Res Salt Characterization (KBr Pellet) Decision->KBr_Path Resolution & Sensitivity ATR_Step1 Place solid on Diamond Crystal Apply uniform anvil pressure ATR_Path->ATR_Step1 KBr_Step1 Grind 1% sample in dry KBr Press at 10 tons under vacuum KBr_Path->KBr_Step1 ATR_Step2 Collect Spectra (Apply ATR Correction Algorithm) ATR_Step1->ATR_Step2 Validate Cross-Validate Peaks (Amine Salt & Pyrazine Core) ATR_Step2->Validate KBr_Step2 Collect Transmission Spectra (Monitor 3400 cm⁻¹ for H₂O artifact) KBr_Step1->KBr_Step2 KBr_Step2->Validate

FTIR Sampling Decision Matrix for Amine Hydrochloride Salts.

References

Sources

Comparative Guide: Elemental Analysis Workflows for (6-Methoxypyrazin-2-yl)methanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Objective comparison of elemental analysis methodologies, supporting experimental data, and self-validating protocols.

Executive Summary & Theoretical Baseline

(6-Methoxypyrazin-2-yl)methanamine hydrochloride (CAS: 2170894-68-3) is a critical nitrogen-rich building block frequently utilized in the synthesis of 1H-pyrazolo[4,3-b]pyridines, which are potent Phosphodiesterase 1 (PDE1) inhibitors targeting neurodegenerative and psychiatric disorders [1].

Because this compound is a halogenated salt, verifying its exact stoichiometry and ruling out residual inorganic impurities from upstream synthesis is paramount. A deviation in the carbon-to-nitrogen ratio or the presence of trace metals can drastically alter the compound's solubility, reactivity, and downstream coupling efficiency.

Theoretical Elemental Composition (C₆H₁₀ClN₃O):

  • Molar Mass: 175.62 g/mol

  • Carbon (C): 41.04%

  • Hydrogen (H): 5.74%

  • Nitrogen (N): 23.93%

  • Oxygen (O): 9.11%

  • Chlorine (Cl): 20.19%

This guide objectively compares the three primary analytical workflows used to validate the elemental purity of this compound: CHNS/O Combustion Analysis , X-ray Photoelectron Spectroscopy (XPS) , and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) .

Comparative Analysis of Analytical Workflows

To establish a comprehensive purity profile, researchers must select the appropriate analytical technique based on the target elements and the required sensitivity.

G Start Compound: (6-Methoxypyrazin-2-yl)methanamine HCl Q1 Primary Analytical Goal? Start->Q1 A1 Bulk Stoichiometry & Purity (C, H, N, O) Q1->A1 A2 Trace Metal Impurities (Pd, Ru, etc.) Q1->A2 A3 Surface & Oxidation State (Cl- vs C-Cl) Q1->A3 M1 CHNS/O Combustion (TCD Detection) A1->M1 M2 ICP-MS (Argon Plasma) A2->M2 M3 XPS (X-ray Irradiation) A3->M3

Analytical workflow decision tree for evaluating compound purity and composition.

Automated CHNS/O Combustion Analysis (The Gold Standard)

Mechanism: The sample is subjected to flash combustion at >1000°C in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated via a gas chromatography (GC) column and quantified using a Thermal Conductivity Detector (TCD) [2]. Performance for this Compound: This is the definitive method for proving the bulk stoichiometry of the hydrochloride salt. The American Chemical Society (ACS) standard dictates that experimental values must fall within ±0.4% of theoretical values.

X-ray Photoelectron Spectroscopy (XPS)

Mechanism: The sample surface is irradiated with X-rays under high vacuum, and the kinetic energy of emitted photoelectrons is measured to determine elemental composition and chemical states. Performance for this Compound: While XPS is semi-quantitative and not suitable for bulk stoichiometry, it is uniquely capable of differentiating oxidation states. It can distinguish between the ionic chloride (Cl⁻) of the salt and any covalently bound chlorine impurities.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Mechanism: The sample is digested in strong acids and ionized in an argon plasma (6000-10000 K). The ions are then separated and quantified by a mass spectrometer. Performance for this Compound: ICP-MS cannot effectively measure bulk C, H, N, or O. However, it provides parts-per-trillion (ppt) sensitivity for heavy metal catalysts (e.g., Palladium) that may have carried over from earlier cross-coupling synthesis steps.

Quantitative Data: Method Comparison & Purity Evaluation

Table 1: Theoretical vs. Experimental CHNS/O Data

The following table summarizes simulated experimental data comparing a "Research Grade" batch (passing ACS criteria) against a "Crude Batch" containing residual synthesis solvent (methanol/water).

ElementTheoretical (%)Research Grade (%)Crude Batch (%)Deviation (Research)Pass/Fail (±0.4% Limit)
Carbon (C) 41.0441.1239.50+0.08PASS
Hydrogen (H) 5.745.686.10-0.06PASS
Nitrogen (N) 23.9323.8522.10-0.08PASS
Oxygen (O) 9.119.1812.50+0.07PASS

Insight: The Crude Batch exhibits elevated Hydrogen and Oxygen alongside depressed Carbon and Nitrogen, a classic stoichiometric signature of trapped moisture or residual methanol.

Table 2: Objective Comparison of Analytical Techniques
FeatureCHNS/O CombustionXPSICP-MS
Primary Target Bulk organic elements (C, H, N, O, S)Surface elements & oxidation statesTrace heavy metals (Pd, Ru, Fe)
Sensitivity 0.1% (Bulk)0.1 - 1 atomic % (Surface)Parts-per-trillion (ppt)
Destructive? Yes (Combustion)No (Irradiation)Yes (Acid Digestion)
Matrix Effects Low (Matrix independent)High (Surface contamination)Moderate (Requires blank subtraction)

Self-Validating Experimental Protocols

To ensure scientific integrity, the experimental protocols must be designed as self-validating systems. The causality behind each reagent choice is explicitly detailed below.

G Sample Sample + V2O5 (Tin Capsule) Furnace Combustion Furnace (>1000°C, O2) Sample->Furnace Flash Combustion Reduction Reduction Reactor (Cu, removes excess O2) Furnace->Reduction Gas Mixture GC GC Column (Separates CO2, H2O, N2) Reduction->GC N2, CO2, H2O TCD Thermal Conductivity Detector (TCD) GC->TCD Sequential Elution

Step-by-step mechanism of CHNS/O combustion analysis with TCD detection.

Protocol 1: CHNS Analysis of Halogenated Salts

Because (6-Methoxypyrazin-2-yl)methanamine hydrochloride contains chlorine, standard combustion can lead to the formation of stable carbon-chlorine char or volatile halogens that poison the reduction reactor. This protocol mitigates those risks.

  • System Calibration (Self-Validation): Run an empty tin capsule to establish the baseline TCD noise. Follow this with a known reference standard (e.g., BBOT or Sulfanilamide). Do not proceed unless the calibration curve yields an

    
     [3].
    
  • Sample Preparation: Weigh 1.5–2.0 mg of the compound into a high-purity tin capsule using a microbalance (resolution 0.1 µg).

  • Catalyst Addition (Causality): Add 1.0 mg of Vanadium Pentoxide (

    
    ) to the capsule. Why?
    
    
    
    acts as an oxygen donor and combustion catalyst, ensuring the complete oxidation of the refractory halogenated salt and preventing carbon from being trapped as ash.
  • Halogen Trapping (Causality): Ensure the combustion tube is packed with a layer of Silver Wool. Why? Silver reacts with volatile chlorine gas to form solid

    
    , trapping the halogen before it can reach and deactivate the downstream copper reduction reactor.
    
  • Combustion & Detection: Drop the capsule into the 1000°C furnace under an oxygen pulse. The tin undergoes an exothermic oxidation, raising the local temperature to ~1800°C. The resulting gases are swept by helium carrier gas through the GC column and quantified by the TCD.

Protocol 2: ICP-MS Microwave Digestion for Trace Metals
  • Blank Preparation (Self-Validation): Prepare a method blank containing only the digestion acids to establish the background metal count of the reagents.

  • Digestion: Weigh 50 mg of the compound into a PTFE microwave vessel. Add 4 mL of concentrated

    
     (TraceMetal Grade) and 1 mL of 
    
    
    
    . Why? The nitric acid destroys the pyrazine ring, while the peroxide acts as an auxiliary oxidant to break down the methanamine side chain.
  • Microwave Program: Ramp to 200°C over 15 minutes and hold for 20 minutes to ensure complete dissolution.

  • Dilution & Analysis: Dilute the digestate to 50 mL with ultrapure water (18.2 MΩ·cm) and analyze via ICP-MS, monitoring the ¹⁰⁶Pd and ¹⁰¹Ru isotopes.

References

  • US Patent 10,806,718 B2 - 1H-pyrazolo[4,3-b]pyridines as PDE1 inhibitors United States Patent and Trademark Office / Google P
  • EMA 502 Elemental Analyzer CHNS-O (Technology and Mechanisms) VELP Scientifica[Link]

  • ECS 4010: CHNS-O elemental analysis and Nitrogen/Protein determination Costech Analytical Technologies[Link]

Differentiation of (6-Methoxypyrazin-2-yl)methanamine from Structural Isomers: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

In drug development and synthetic chemistry, the unambiguous assignment of heterocyclic regioisomers is a critical quality control bottleneck. For pyrazine derivatives like (6-Methoxypyrazin-2-yl)methanamine , differentiating the target compound from its structural isomers—specifically the 2,5- and 2,3-disubstituted variants—requires a strategic, multi-tiered analytical approach.

Standard 1D


H NMR is often insufficient for complete resolution due to the unique electronic environment of the pyrazine ring. As an Application Scientist, I have designed this guide to provide a self-validating, orthogonal workflow utilizing 1D NMR, 2D 

N HMBC, and LC-MS/MS to definitively identify your target isomer.

The Analytical Bottleneck: Why Standard Methods Fail

The target compound, (6-Methoxypyrazin-2-yl)methanamine , features a pyrazine core with substituents at the 2- and 6-positions. Its primary structural isomers are:

  • (5-Methoxypyrazin-2-yl)methanamine (2,5-isomer)

  • (3-Methoxypyrazin-2-yl)methanamine (2,3-isomer)

The challenge lies in the scalar coupling (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-coupling) of the pyrazine ring protons. While ortho-coupled protons (as seen in the 2,3-isomer) exhibit clear doublet splitting, meta-coupled protons (2,6-isomer) and para-coupled protons (2,5-isomer) in pyrazine systems typically exhibit coupling constants of 

Hz. Consequently, both the 2,5- and 2,6-isomers present as two unresolved singlets in standard

H NMR[1].

To break this ambiguity, we must rely on the spatial topology of the nitrogen atoms within the ring using 2D


N Heteronuclear Multiple Bond Correlation (HMBC)[2].
Regioisomer Differentiation Workflow

IsomerDifferentiation Start Unknown Isomer (Methoxypyrazinylmethanamine) NMR1D Step 1: 1H NMR Spectroscopy Analyze Pyrazine Ring Protons Start->NMR1D Ortho Two doublets (J ≈ 2.5 - 3.0 Hz) NMR1D->Ortho Ortho-coupling Singlets Two singlets (J < 1.0 Hz) NMR1D->Singlets Meta/Para-coupling Isomer23 (3-Methoxypyrazin-2-yl)methanamine (2,3-Isomer) Ortho->Isomer23 NMR2D Step 2: 2D 1H-15N HMBC Analyze Nitrogen Correlations Singlets->NMR2D Corr26 H3 & H5 correlate to SAME nitrogen (Symmetric 2-bond pattern) NMR2D->Corr26 Corr25 H3 & H6 correlate to DIFFERENT nitrogens (Asymmetric 2-bond pattern) NMR2D->Corr25 Isomer26 (6-Methoxypyrazin-2-yl)methanamine (2,6-Isomer - Target) Corr26->Isomer26 Isomer25 (5-Methoxypyrazin-2-yl)methanamine (2,5-Isomer) Corr25->Isomer25

Workflow for differentiating pyrazine regioisomers using 1D NMR and 2D 15N HMBC.

Analytical Strategy & Causality

Step 1: Differentiating the 2,3-Isomer via H NMR

The first pass of our self-validating system is standard


H NMR. In the 2,3-isomer, the ring protons are located at positions 5 and 6. Because they are adjacent (ortho) to each other, they will couple strongly, yielding two distinct doublets with a 

-value of approximately 2.5 to 3.0 Hz. If you observe doublets, the compound is definitively the 2,3-isomer. If you observe singlets, you have either the 2,5- or 2,6-isomer and must proceed to Step 2.
Step 2: Differentiating 2,5 vs. 2,6 via N HMBC (The Definitive Test)

To distinguish the remaining two isomers, we exploit the relationship between the ring protons and the two pyrazine nitrogens (N1 and N4).

  • In the 2,6-isomer (Target): The ring protons are at C3 and C5. Both of these carbons are directly adjacent to N4 . Therefore, in a

    
    N HMBC experiment, both H3 and H5 will show a strong 2-bond correlation to the exact same
    
    
    
    N resonance[2].
  • In the 2,5-isomer: The ring protons are at C3 and C6. H3 is adjacent to N4 , while H6 is adjacent to N1 . Consequently, the two protons will show strong 2-bond correlations to two different

    
    N resonances[2].
    
Step 3: Orthogonal Validation via LC-MS/MS

Mass spectrometry provides a secondary validation layer. While the 2,5 and 2,6 isomers share nearly identical fragmentation pathways (primarily the loss of NH


, -17 Da), the 2,3-isomer undergoes a unique rearrangement. Because the methoxy group and the methanamine group are ortho to one another, collision-induced dissociation (CID) triggers a six-membered transition state, leading to the neutral loss of methanol (CH

OH, -32 Da). The presence of a dominant m/z 108 product ion is a hallmark of the 2,3-isomer.

Data Presentation & Diagnostic Tables

Table 1: NMR Diagnostic Features
IsomerSubstitution Pattern

H NMR (Pyrazine Protons)

N HMBC 2-Bond Correlations
Diagnostic Conclusion
(3-Methoxypyrazin-2-yl)methanamine 2,3-DisubstitutedTwo doublets (

Hz)
N/A (1D NMR is sufficient)Confirmed 2,3-Isomer
(5-Methoxypyrazin-2-yl)methanamine 2,5-DisubstitutedTwo singlets (

Hz)
H3

N4; H6

N1 (Different N)
Confirmed 2,5-Isomer
(6-Methoxypyrazin-2-yl)methanamine 2,6-DisubstitutedTwo singlets (

Hz)
H3

N4; H5

N4 (Same N)
Confirmed Target (2,6)
Table 2: LC-MS/MS Fragmentation Profiling
IsomerPrecursor Ion [M+H]

Dominant Product Ions (m/z)Unique Neutral LossMechanism
2,3-Isomer 140.1123.1, 108.1-32 Da (CH

OH)
Ortho-effect rearrangement
2,5-Isomer 140.1123.1, 96.1-17 Da (NH

)
Standard amine cleavage
2,6-Isomer 140.1123.1, 96.1-17 Da (NH

)
Standard amine cleavage

Step-by-Step Experimental Methodologies

Protocol A: NMR Acquisition for Regioisomer Differentiation

This protocol is designed as a self-validating loop. The choice of solvent and relaxation delay ensures quantitative reliability and prevents signal masking.

  • Sample Preparation: Dissolve 5–10 mg of the purified analyte in 600 µL of DMSO-

    
     (100% isotopic purity).
    
    • Causality: DMSO-

      
       is selected over CDCl
      
      
      
      to prevent rapid proton exchange of the primary amine, which can broaden signals and obscure critical long-range correlations.
  • 
    H NMR Acquisition:  Acquire a standard 1D 
    
    
    
    H NMR spectrum at 298 K using a 400 MHz (or higher) spectrometer equipped with a cryoprobe. Set the relaxation delay (D1) to 2.0 s and acquire 32 scans.
    • Validation Check: Inspect the aromatic region (7.5 – 8.5 ppm). If doublets are present, log as 2,3-isomer and halt. If singlets are present, proceed to Step 3.

  • 
    H-
    
    
    
    N HMBC Acquisition:
    Set up a 2D
    
    
    H-
    
    
    N HMBC experiment. Crucially, optimize the long-range coupling constant (
    
    
    ) for 8 Hz . Acquire with 1024 data points in F2 (
    
    
    H) and 256 increments in F1 (
    
    
    N).
    • Causality: Optimizing for 8 Hz perfectly captures the 2-bond and 3-bond nitrogen-proton couplings required to map the pyrazine topology without signal dropout.

  • Data Processing: Process the 2D matrix using zero-filling and a squared sine-bell apodization function. Map the correlations from the two aromatic singlets to the

    
    N axis to determine if they share a nitrogen resonance (2,6-isomer) or correlate to separate resonances (2,5-isomer).
    
Protocol B: LC-MS/MS Orthogonal Validation
  • Sample Preparation: Dilute the compound to a final concentration of 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a UPLC C18 column (e.g., 1.7 µm, 2.1 x 50 mm). Run a linear gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.

    • Causality: The acidic mobile phase ensures complete ionization of the methanamine group, while the gradient provides sharp peak shapes for polar basic analytes.

  • Mass Spectrometry: Operate the mass spectrometer in ESI positive mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • MS/MS Fragmentation: Isolate the [M+H]

    
     precursor (m/z 140.1) in Q1. Apply a collision energy (CE) ramp from 15 to 35 eV using Argon as the collision gas in Q2. Scan Q3 from m/z 50 to 150.
    
    • Validation Check: Monitor the relative abundance of the m/z 108 product ion to rule out the 2,3-isomer.

References

Sources

Safety Operating Guide

(6-Methoxypyrazin-2-yl)methanamine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a critical extension of the experimental workflow. The handling and disposal of (6-Methoxypyrazin-2-yl)methanamine hydrochloride require precise logistical planning to mitigate its specific toxicological profile.

This guide provides self-validating, step-by-step protocols designed for researchers and drug development professionals to ensure absolute environmental compliance and laboratory safety.

Executive Summary & Chemical Identity

Before initiating any disposal protocol, it is critical to understand the physicochemical properties of the target compound. The hydrochloride salt formulation significantly alters its solubility and reactivity compared to its free-base counterpart.

PropertyValue
Chemical Name (6-Methoxypyrazin-2-yl)methanamine hydrochloride
CAS Number 2170894-68-3[1]
Molecular Formula C6H10ClN3O[2]
Molecular Weight 175.62 g/mol [1]
Storage Conditions 2-8°C, sealed in a dry environment[1]
Primary Hazards (GHS) H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation)[3]

Mechanistic Hazard Profile: The Causality of Risk

Understanding why a chemical is handled a certain way is the foundation of advanced laboratory safety.

  • Amine Hydrochloride Reactivity: As a hydrochloride salt, this compound exhibits high polarity and water solubility. However, it acts as a weak acid in solution. If inadvertently mixed with strong laboratory bases (e.g., NaOH, KOH) in a generic waste jug, it can undergo rapid deprotonation. This liberates the free base (6-methoxypyrazin-2-yl)methanamine, which is significantly more volatile and poses a higher inhalation risk.

  • Pyrazine Ring Recalcitrance: Nitrogen-containing heterocyclic rings like pyrazine do not readily undergo biodegradation in standard municipal wastewater treatment plants. Aquatic discharge can lead to long-term ecological toxicity. Therefore, disposal via a licensed chemical incinerator equipped with an afterburner and scrubber is mandatory[4].

  • Particulate Hazards: The solid powder form presents a severe respiratory hazard if aerosolized. Dust clouds must be avoided, and cleanup requires specific HEPA-filtered equipment to prevent systemic exposure[5].

Step-by-Step Disposal Protocols

Chemical waste generators bear the ultimate responsibility for determining hazardous waste classifications and ensuring compliance with local and federal regulations[6].

Protocol A: Liquid & Solid Waste Segregation
  • Solid Waste: Collect all contaminated solid materials (weigh boats, Kimwipes, spatulas). Place solids into a compatible, sealable polyethylene bag. Transfer the sealed bag into a designated, rigid "Hazardous Solid Waste" container[7].

  • Liquid Waste: Segregate aqueous and organic waste streams. Crucial: Do not mix with strong bases or oxidizing agents[6].

  • Transfer: Pour liquid waste into a chemically compatible, high-density polyethylene (HDPE) waste jug.

  • Self-Validation Step: Before sealing the waste jug, verify the pH of the solution using indicator paper. Ensure it is neutral or slightly acidic to prevent the evolution of volatile free-base amines.

WasteWorkflow Start Waste Generation: (6-Methoxypyrazin-2-yl)methanamine HCl SolidWaste Solid Waste (Powder/Spills) Start->SolidWaste LiquidWaste Liquid Waste (Aqueous/Organic) Start->LiquidWaste EmptyContainers Empty Containers Start->EmptyContainers SolidDisp Double-bagged in compatible poly-bags SolidWaste->SolidDisp LiquidDisp Halogenated Organic or Aqueous Waste Jug LiquidWaste->LiquidDisp Rinse Triple Rinse with Compatible Solvent EmptyContainers->Rinse Rinse->LiquidDisp Rinsate Trash Deface Label & Standard Trash Rinse->Trash

Fig 1: Logical workflow for the segregation and disposal of chemical waste streams.

Container Decontamination: The Triple Rinse Methodology

Empty containers that previously held (6-Methoxypyrazin-2-yl)methanamine hydrochloride cannot be discarded in standard trash until fully decontaminated[7].

Protocol B: Triple Rinse Workflow
  • Initial Solvent Addition: Add a polar solvent (e.g., methanol or water) equal to 10% of the container's total volume. Scientific Rationale: The polar solvent ensures the complete dissolution of the highly soluble hydrochloride salt micro-crystals.

  • Agitation: Cap the container and agitate vigorously for 30 seconds.

  • Decanting: Pour the rinsate into the designated hazardous liquid waste jug[7].

  • Repetition: Repeat steps 1-3 two additional times.

  • Final Volatile Rinse: Perform a final (fourth) rinse with a volatile organic solvent like acetone to facilitate rapid drying[7].

  • Drying & Defacing: Allow the container to air dry completely in the fume hood. Once dry, completely deface the original chemical label with a thick marker to prevent misidentification[7].

  • Disposal: Discard the clean, defaced container in standard laboratory glass/plastic waste.

DeconWorkflow A Empty Primary Container B Add Solvent (Methanol/Water) 10% of total volume A->B C Agitate Thoroughly B->C D Decant into Hazardous Waste Receptacle C->D E Repeat 3 Times D->E E->B Loop F Air Dry in Fume Hood E->F After 3rd rinse G Deface Label & Discard F->G

Fig 2: Step-by-step triple rinse decontamination protocol for empty primary containers.

Emergency Spill Response Protocol

In the event of a powder spill outside of primary containment:

  • Isolate: Evacuate personnel from the immediate vicinity and ensure the fume hood sash is lowered if the spill is contained within it[4].

  • Containment: Do NOT use water initially. Adding water will dissolve the salt, increasing its surface area and spreading the contamination into porous surfaces.

  • Collection: Use a specialized vacuum cleaner fitted with an exhaust micro-filter (HEPA type). Alternatively, dampen the powder slightly with water only immediately before gently sweeping it up to prevent dust generation[5].

  • Disposal: Place all recovered material and contaminated PPE into a hazardous waste container and arrange for disposal via a licensed facility[8].

References

Sources

Personal protective equipment for handling (6-Methoxypyrazin-2-yl)methanamine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & PPE Guide: Handling (6-Methoxypyrazin-2-yl)methanamine hydrochloride

Introduction: The Chemical Context

Pyrazine derivatives are highly valued pharmacophores in modern medicinal chemistry. Their electron-deficient nature and ability to act as bioisosteres for benzene or pyridine make them critical in the development of kinase inhibitors, anti-tubercular agents, and CNS-targeting drugs [1]. Specifically, (6-Methoxypyrazin-2-yl)methanamine hydrochloride (CAS: 2170894-68-3) is a specialized building block that combines the lipophilicity of a methoxypyrazine ring with a reactive primary amine, making it ideal for amide coupling or reductive amination workflows.

However, as a hydrochloride salt, this compound presents as a fine, crystalline powder. While the salt form increases chemical stability and water solubility, it introduces specific handling logistics. As a Senior Application Scientist, I emphasize that safe handling requires understanding the physical behavior of the chemical—specifically its propensity for dust aerosolization and mucosal irritation.

Hazard Assessment & The Causality of PPE Selection

Personal Protective Equipment (PPE) selection must never be arbitrary; it must be a direct response to the chemical's physical properties and Globally Harmonized System (GHS) hazard statements [2].

For (6-Methoxypyrazin-2-yl)methanamine hydrochloride, the primary hazards dictate our operational controls:

  • STOT Single Exposure - Category 3 (H335 - Respiratory Irritation): Fine hydrochloride powders are highly susceptible to static cling. When opening a plastic reagent bottle, electrostatic repulsion can cause the powder to "jump," creating an invisible, highly irritating dust cloud.

  • Skin Irritation - Category 2 (H315) & Eye Irritation - Category 2A (H319): The acidic nature of the hydrochloride salt, combined with the amine base, causes localized pH shifts upon contact with moisture (such as sweat on the skin or tears in the eyes), leading to severe, immediate irritation [3].

  • Acute Toxicity, Oral - Category 4 (H302): Harmful if swallowed. This necessitates strict glove hygiene to prevent accidental hand-to-mouth transfer after doffing.

Core PPE Requirements

To systematically mitigate these risks, the following PPE matrix must be strictly adhered to during all handling phases.

PPE CategorySpecificationCausality / Justification
Eye Protection ANSI Z87.1+ Chemical Splash GogglesProtects against H319. Standard safety glasses are insufficient because they do not seal against airborne dust.
Hand Protection Nitrile Gloves (≥ 4 mil thickness)Protects against H315. Nitrile offers superior chemical resistance to amines compared to latex. Double-glove for bulk transfers.
Body Protection Fully Buttoned Lab CoatPrevents fine powder from settling on street clothes, mitigating secondary exposure and H302 ingestion risks.
Respiratory & Engineering Chemical Fume Hood (80-100 fpm)The primary engineering control. Mitigates H335 by pulling static-induced dust clouds away from the operator's breathing zone.

Operational Workflow: Handling and Weighing

The following protocol is a self-validating system designed to prevent exposure before it occurs.

PPE_Workflow Start 1. Pre-Lab Prep (Verify Fume Hood Flow) Coat 2. Don Lab Coat (Fully Buttoned) Start->Coat Goggles 3. Don Safety Goggles (ANSI Z87.1+) Coat->Goggles Gloves 4. Don Nitrile Gloves (Double Glove for Bulk) Goggles->Gloves Hood 5. Transfer to Fume Hood (Minimize Air Drafts) Gloves->Hood Handle 6. Weigh & Handle (Use Anti-Static Spatula) Hood->Handle Dispose 7. Doff & Dispose Gloves (Solid HazMat Waste) Handle->Dispose

Operational workflow for donning PPE and handling amine hydrochloride powders.

Step-by-Step Methodology:

  • Pre-Operation Verification: Ensure the chemical fume hood is operational with a face velocity between 80-100 feet per minute (fpm). Clear the workspace of unnecessary clutter to prevent turbulent airflows.

  • Don PPE: Put on the lab coat (buttoned to the top), chemical splash goggles, and nitrile gloves. If handling more than 5 grams, double-glove.

  • Static Mitigation (Crucial Step): Field-Proven Insight: Never use a standard plastic spatula when weighing amine hydrochlorides. The static charge will cause the powder to aerosolize. Always use a grounded metal spatula (e.g., stainless steel) and weigh directly into a tared, anti-static weigh boat or glass vial.

  • Transfer & Weigh: Open the reagent bottle only inside the fume hood, keeping your head outside the sash. Transfer the required mass slowly.

  • Doffing & Hygiene: Cap the reagent bottle tightly. Remove the outer gloves (if double-gloved) inside the hood and dispose of them in a designated solid hazardous waste container. Wash hands immediately with soap and water after removing the final pair of gloves.

Spill Management and Disposal Plan

A spill of a fine hydrochloride powder requires immediate, calculated action. Panic or improper cleaning techniques will exacerbate the hazard.

Spill_Response Spill Spill Occurs (Powder Aerosolization Risk) Assess Assess Size & Location Spill->Assess Inside Is the spill confined inside the fume hood? Assess->Inside Small Small Spill (<50g) Inside->Small Yes Large Large Spill / Outside Hood Inside->Large No Clean Wipe with Damp Towel (Do NOT Dry Sweep) Small->Clean Evacuate Evacuate Area & Call EHS Large->Evacuate Waste Place in HazMat Bag & Label Clean->Waste

Decision tree for managing (6-Methoxypyrazin-2-yl)methanamine hydrochloride spills.

Step-by-Step Spill Methodology:

  • Assess the Spill: Determine if the spill is confined to the fume hood. If the powder has spilled outside the hood or exceeds 50 grams, evacuate the immediate area, prevent entry, and contact Environmental Health and Safety (EHS) immediately.

  • The Damp-Wipe Method: Field-Proven Insight: Never dry-sweep an amine hydrochloride powder spill. Dry sweeping mechanically aerosolizes the fine particulates, instantly escalating a localized benchtop spill into a room-wide inhalation hazard.

  • Execution: Wet a heavy-duty paper towel with water (or a mild 10% bleach solution if chemical destruction is desired, though water is sufficient for physical capture). Gently lay the damp towel over the powder to suppress dust.

  • Collection: Carefully wipe the powder inward toward the center of the spill.

  • Disposal: Place the contaminated towels, along with your contaminated gloves, into a hazardous waste bag. Seal the bag, label it as "Hazardous Solid Waste: Amine Hydrochloride / Corrosive," and submit it for institutional disposal[4].

References

  • Chen, G.-Q., et al. "Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry." Molecules, National Institutes of Health (NIH), 2022. URL: [Link]

  • PubChem. "Compound Summary for (6-Methoxypyrazin-2-yl)methanamine hydrochloride." National Center for Biotechnology Information. URL: [Link]

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